molecular formula C12H14N2 B184897 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline CAS No. 247225-33-8

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Cat. No.: B184897
CAS No.: 247225-33-8
M. Wt: 186.25 g/mol
InChI Key: PFZUTDHSWLXVSZ-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N2/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUTDHSWLXVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349458
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-33-8
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
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Record name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline
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Foundational & Exploratory

Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Paal-Knorr pyrrole synthesis, a reliable method for the construction of pyrrole rings. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and relevant physicochemical and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the acid-catalyzed condensation of 1,3-phenylenediamine (m-phenylenediamine) with 2,5-hexanedione. This reaction is a classic example of the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole.[1]

A key consideration in this synthesis is the use of a diamine, which presents the possibility of a double reaction to form a bis-pyrrole byproduct. To favor the desired mono-substituted product, careful control of the reaction stoichiometry is crucial. By using an excess of the diamine relative to the dicarbonyl compound, the statistical probability of a single reaction per diamine molecule is increased.

The general workflow for this synthesis is outlined below:

Synthesis_Workflow Reactants 1,3-Phenylenediamine (excess) + 2,5-Hexanedione Reaction Paal-Knorr Reaction (Acid Catalyst, Heat) Reactants->Reaction Crude_Product Crude Product Mixture (Mono- and Bis-substituted, Unreacted Starting Materials) Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the starting materials and the final product, along with typical reaction parameters and expected outcomes.

Compound/ParameterMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS NumberPurity (%)Yield (%)
1,3-PhenylenediamineC₆H₈N₂108.14White to light yellow or pinkish crystals108-45-2≥99-
2,5-HexanedioneC₆H₁₀O₂114.14Colorless to yellow liquid110-13-4≥97-
This compound C₁₂H₁₄N₂ 186.25 Off-white to slight yellow solid 247225-33-8 ≥98 ~26 (Illustrative)

Note: The provided yield is illustrative and based on a similar synthesis of a related aminopyridine derivative. Actual yields may vary depending on reaction scale and purification efficiency.

Detailed Experimental Protocol

This protocol is adapted from established Paal-Knorr synthesis procedures for similar aromatic amines.

3.1. Materials and Reagents:

  • 1,3-Phenylenediamine (m-phenylenediamine)

  • 2,5-Hexanedione

  • Ethanol, reagent grade

  • Glacial Acetic Acid

  • Silica gel for column chromatography

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

3.2. Reaction Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-phenylenediamine (5.41 g, 50 mmol) in 50 mL of ethanol.

  • Addition of Reactants: To the stirred solution, add 2,5-hexanedione (2.28 g, 20 mmol) followed by glacial acetic acid (1.2 mL, 20 mmol). The use of an excess of the diamine is intended to favor the formation of the mono-substituted product.

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

3.3. Purification:

  • Chromatography Setup: Prepare a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity to 30% ethyl acetate. Collect fractions and monitor by TLC to identify the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to slight yellow solid.

Signaling Pathways and Logical Relationships

The Paal-Knorr synthesis proceeds through a well-understood mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and dehydration.

Paal_Knorr_Mechanism cluster_reactants Reactants 1,3-Phenylenediamine 1,3-Phenylenediamine Nucleophilic_Attack Nucleophilic Attack by Amine 1,3-Phenylenediamine->Nucleophilic_Attack 2,5-Hexanedione 2,5-Hexanedione Protonation Protonation of Carbonyl 2,5-Hexanedione->Protonation Protonation->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Second_Attack Intramolecular Nucleophilic Attack Hemiaminal->Second_Attack Cyclic_Intermediate Dihydroxytetrahydropyrrole Derivative Second_Attack->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Product This compound Dehydration->Product

Figure 2: Simplified mechanism of the Paal-Knorr synthesis of this compound.

This technical guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification methods to suit their specific laboratory settings and scale requirements.

References

physical and chemical properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the aromatic amine 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This document is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Identity and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 247225-33-8PubChem[2]
Molecular Formula C₁₂H₁₄N₂PubChem[2]
Molecular Weight 186.25 g/mol PubChem[2]
Appearance Off-white to slight yellow solidVendor Information
Topological Polar Surface Area 31 ŲPubChem[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the experimentally determined Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here was obtained in CDCl₃.[3]

Table 2.1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.21t, J = 8.0 Hz1HAromatic CH
6.70ddd, J = 8.0, 2.4, 0.8 Hz1HAromatic CH
6.59ddd, J = 8.0, 2.4, 0.8 Hz1HAromatic CH
6.51t, J = 2.0 Hz1HAromatic CH
5.87s2HPyrrole CH
3.73br s2HNH₂
2.04s6HPyrrole CH₃

Table 2.2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [3]

Chemical Shift (δ, ppm)
147.0
140.0
129.7
128.7
118.4
114.8
114.3
105.3
12.9
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of the molecule.

Table 2.3: High-Resolution Mass Spectrometry (HRMS) Data [3]

IonCalculated m/zObserved m/z
[M+H]⁺187.1230187.1237

Synthesis Protocol: Paal-Knorr Synthesis

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. For the synthesis of this compound, this would involve the reaction of 2,5-hexanedione with 1,3-phenylenediamine.

General Experimental Procedure

The following is a generalized protocol based on the principles of the Paal-Knorr synthesis. Reaction conditions may require optimization for yield and purity.

Materials:

  • 1,3-Phenylenediamine

  • 2,5-Hexanedione

  • Glacial Acetic Acid (or another suitable acid catalyst)

  • Ethanol (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Dicarbonyl: To this solution, add 2,5-hexanedione (1 to 1.2 equivalents).

  • Catalyst: If not using glacial acetic acid as the solvent, add a catalytic amount of a Brønsted or Lewis acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 1_3_Phenylenediamine 1,3-Phenylenediamine Solvent_Catalyst Solvent (e.g., Ethanol) + Acid Catalyst (e.g., Acetic Acid) 1_3_Phenylenediamine->Solvent_Catalyst + 2_5_Hexanedione 2,5-Hexanedione 2_5_Hexanedione->Solvent_Catalyst + Heating Heating (Reflux) Solvent_Catalyst->Heating Product_Molecule This compound Heating->Product_Molecule Paal-Knorr Condensation Properties_Relationship Structure Chemical Structure (Aniline + Dimethylpyrrole) Aniline_Moiety Aniline Moiety Structure->Aniline_Moiety Pyrrole_Ring 2,5-Dimethylpyrrole Ring Structure->Pyrrole_Ring Basicity Basicity Aniline_Moiety->Basicity Aromatic_Amine_Reactions Aromatic Amine Reactions (e.g., Diazotization, Acylation) Aniline_Moiety->Aromatic_Amine_Reactions Aromaticity Aromaticity Pyrrole_Ring->Aromaticity Electrophilic_Substitution Electrophilic Substitution on Pyrrole Ring Pyrrole_Ring->Electrophilic_Substitution

References

An In-depth Technical Guide to the Formation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis of this N-arylpyrrole is primarily achieved through the Paal-Knorr pyrrole synthesis, a robust and widely utilized method for the construction of pyrrole rings. This document details the underlying reaction mechanism, outlines a two-step synthetic pathway, provides experimental protocols adapted from analogous syntheses, and presents quantitative data in a structured format. The guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of substituted pyrroles.

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The target molecule, this compound, incorporates a 2,5-dimethylpyrrole moiety attached to an aniline ring at the meta position. This substitution pattern offers multiple sites for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules. The formation of the pyrrole ring in this compound is accomplished via the Paal-Knorr synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[1][2]

The Paal-Knorr Pyrrole Synthesis: Mechanism of Formation

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[1] The synthesis of N-substituted pyrroles, such as this compound, involves the reaction of a 1,4-diketone with a primary amine.[2]

The reaction is typically acid-catalyzed and proceeds through the following key steps:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone. Protonation of the carbonyl oxygen enhances its electrophilicity, facilitating the attack by the lone pair of the amine's nitrogen atom. This step results in the formation of a hemiaminal intermediate.[1]

  • Cyclization: The hydroxyl group of the hemiaminal is then protonated, followed by the elimination of a water molecule to form an iminium ion. Subsequently, the nitrogen atom of the enamine tautomer attacks the second carbonyl group in an intramolecular fashion, leading to the formation of a five-membered cyclic intermediate.[3]

  • Dehydration: The cyclic intermediate undergoes dehydration, typically through an E1 or E2 elimination pathway, to form the aromatic pyrrole ring. This final step is often irreversible and drives the reaction to completion.[3]

The overall mechanism is depicted in the following diagram:

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diketone 1,4-Diketone (2,5-Hexanedione) hemiaminal Hemiaminal diketone->hemiaminal + Amine amine Primary Amine (3-Nitroaniline) amine->hemiaminal cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Cyclization - H2O pyrrole N-Arylpyrrole (1-(3-Nitrophenyl)-2,5-dimethylpyrrole) cyclic_intermediate->pyrrole Dehydration - H2O Synthesis_Workflow Start Starting Materials: 3-Nitroaniline & 2,5-Hexanedione Step1 Step 1: Paal-Knorr Condensation (Acid Catalyst, Heat) Start->Step1 Intermediate Intermediate: 1-(3-Nitrophenyl)-2,5-dimethyl-1H-pyrrole Step1->Intermediate Step2 Step 2: Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

References

known biological activities of dimethyl-pyrrol-aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Dimethyl-Pyrrol-Aniline Derivatives

Executive Summary

The pyrrole ring is a fundamental scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] When combined with dimethyl and aniline moieties, this scaffold gives rise to a versatile class of compounds known as dimethyl-pyrrol-aniline derivatives. These derivatives have demonstrated a broad spectrum of significant biological activities, positioning them as promising candidates for drug discovery and development. Pharmacological studies have highlighted their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5] This technical guide provides a comprehensive overview of the known biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a resource for researchers, scientists, and drug development professionals.

Core Chemical Structure

The foundational structure of these derivatives consists of a pyrrole ring substituted with two methyl groups and an aniline (or substituted aniline) group. The variable attachment points and the potential for further substitution on the aniline ring allow for extensive structural diversity, which in turn modulates the biological activity and specificity of the compounds. This versatility makes the dimethyl-pyrrol-aniline scaffold a privileged structure in the design of targeted therapeutic agents.

Key Biological Activities

Dimethyl-pyrrol-aniline derivatives exhibit a wide range of pharmacological effects, with the most prominent being anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer and Cytotoxic Activity

A significant body of research has focused on the potent cytotoxic effects of dimethyl-pyrrol-aniline derivatives against various human cancer cell lines. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival or by inducing apoptosis.

For instance, a novel pyridine-based derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine], displayed selective cytotoxicity against myeloid leukemia cell lines HL60 and K562, with little effect on non-cancerous cells.[6] Similarly, 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, two key targets in cancer therapy.[7] Compound 18c from this class showed robust inhibitory activity against both kinases and good antiproliferative effects on HepG2, MDA-MB-231, and HCT116 cancer cells.[7] The mechanism often involves the induction of apoptosis, as demonstrated by the enhancement of p53 levels and the cleavage of PARP by certain pyrimidine-linked pyrrolobenzodiazepine conjugates.[8]

Table 1: Cytotoxicity and Kinase Inhibition Data for Selected Derivatives

Compound Class/Name Target Cell Line/Enzyme Activity Metric Value Reference
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] HL60 (Acute Myeloid Leukemia) IC₅₀ 25.93 µg/mL [6]
K562 (Chronic Myeloid Leukemia) IC₅₀ 10.42 µg/mL [6]
2-substituted aniline pyrimidine (Compound 18c) Mer Kinase IC₅₀ 18.5 ± 2.3 nM [7]
c-Met Kinase IC₅₀ 33.6 ± 4.3 nM [7]
[2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate] RAW Cells (Macrophage) CC₅₀ 889.0 µg/ml [9]

| Marinopyrrolomycins | Various Cancer Cell Lines | IC₅₀ | Submicromolar |[10] |

Antimicrobial and Antifungal Activity

The dimethyl-pyrrol-aniline scaffold is a cornerstone in the development of new antimicrobial agents, driven by the urgent need to combat rising antimicrobial resistance.[5] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides have been synthesized and evaluated for their activity against bacterial and fungal strains, with molecular docking studies suggesting they may act by inhibiting the fungal enzyme CYP51.[11] Another study detailed new pyrrole derivatives with potent activity against E. coli, S. aureus, A. niger, and C. albicans, with some compounds showing potency equal to or greater than standard reference drugs like Ciprofloxacin and Clotrimazole.[12] Furthermore, certain pyrrole benzamide derivatives have demonstrated potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.[4]

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Class/Name Target Organism Activity Metric Value Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate Mycobacterium tuberculosis H37Rv MIC 0.7 µg/mL [4]
Bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline analogues Mycobacterium tuberculosis H37Ra MIC₉₀ 0.05 to >30 µg/mL [13]
Pyrrole Benzamide Derivatives Staphylococcus aureus MIC 3.12 - 12.5 µg/mL [4]

| 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate | Aspergillus fumigatus | Antifungal | Limited Efficacy |[9] |

Enzyme Inhibition

Beyond kinases, dimethyl-pyrrol-aniline derivatives have been designed to selectively inhibit other crucial enzymes implicated in various diseases. This targeted approach is a hallmark of modern drug design.

  • Cholinesterases (AChE/BChE): In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Novel pyrrole derivatives with a 1,3-diaryl skeleton have been identified as selective BChE inhibitors, with IC₅₀ values comparable to the standard drug donepezil.[14] A pyrrole-based hydrazide (vh0 ) was found to be a dual inhibitor of monoamine oxidase B (MAO-B) and AChE, both important targets in neurodegenerative disease.[15]

  • Dihydrofolate Reductase (DHFR): DHFR is a validated target for both antimicrobial and anticancer therapies. Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as DHFR inhibitors to target opportunistic pathogens.[16] Additionally, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been evaluated as dual inhibitors of enoyl ACP reductase and DHFR, showing promise as antibacterial and antitubercular agents.[17]

Table 3: Enzyme Inhibition Data for Selected Derivatives

Compound Class/Name Target Enzyme Activity Metric Value Reference
1,3-diaryl-pyrrole derivative (Compound 3p) Butyrylcholinesterase (BChE) IC₅₀ 1.71 ± 0.087 µM [14]
Pyrrole-based hydrazide (vh0) Monoamine Oxidase B (hMAO-B) IC₅₀ 0.665 µM [15]

| | Acetylcholinesterase (eeAChE) | IC₅₀ | 4.145 µM |[15] |

Mechanisms of Action & Signaling Pathways

The anticancer activity of many dimethyl-pyrrol-aniline derivatives stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as c-Met and Mer.[7] These kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Dimethyl-Pyrrol-Aniline Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: Simplified RTK signaling pathway inhibited by dimethyl-pyrrol-aniline derivatives.

Experimental Protocols

The biological evaluation of these derivatives relies on a suite of standardized in vitro assays. The general workflow involves synthesis, initial screening for broad activity, and subsequent specific assays to determine potency and mechanism of action.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_secondary Mechanism & Potency Synthesis Synthesis of Dimethyl-Pyrrol-Aniline Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial EnzymeAssay Specific Enzyme Inhibition Assay (IC50) Cytotoxicity->EnzymeAssay Apoptosis Apoptosis/Cell Cycle Analysis Cytotoxicity->Apoptosis Docking In Silico Molecular Docking EnzymeAssay->Docking

Caption: General experimental workflow for evaluating dimethyl-pyrrol-aniline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is commonly used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HL60, K562) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the dimethyl-pyrrol-aniline derivative (e.g., 3-100 µg/mL) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the prepared microbial inoculum to each well of the plate. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound in which no visible turbidity or growth is observed.

Conclusion and Future Perspectives

Dimethyl-pyrrol-aniline derivatives represent a highly valuable and versatile chemical scaffold with a diverse range of demonstrated biological activities. Their proven efficacy as anticancer, antimicrobial, and specific enzyme-inhibiting agents underscores their significant potential in drug discovery. The structure-activity relationship studies indicate that minor chemical modifications can lead to substantial changes in potency and selectivity, offering a fertile ground for optimization.

Future research should focus on expanding the chemical diversity of these derivatives, exploring novel substitutions to enhance target specificity and reduce off-target toxicity. Advanced in silico modeling can guide the rational design of next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of disease pathways deepens, the dimethyl-pyrrol-aniline scaffold is well-positioned to be a source of innovative therapeutic agents to address unmet medical needs.

References

An In-depth Technical Review of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: Synthesis, Physicochemical Properties, and Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a heterocyclic aromatic amine that holds significant potential as a scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and putative biological activities based on the current scientific landscape. While specific biological data for this exact molecule is limited in publicly accessible literature, this paper extrapolates its potential from closely related analogues and provides detailed, plausible experimental protocols for its synthesis and evaluation. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar chemical entities.

Introduction

The pyrrole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When functionalized with an aniline moiety, the resulting structure presents a versatile platform for developing targeted therapeutics. The compound this compound, in particular, combines the favorable electronic and steric properties of the dimethylpyrrole group with the synthetic tractability of the aniline ring, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. Its structural similarity to known kinase inhibitors suggests its potential to be developed into targeted anticancer agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are crucial for predicting its behavior in biological systems and for guiding its formulation and delivery as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂PubChem
Molecular Weight 186.25 g/mol PubChem
CAS Number 247225-33-8PubChem
Appearance Off-white to slight yellow solidCommercial Suppliers
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents like methanol, ethanol, DMSOInferred from structure
logP (calculated) 2.9PubChem
Topological Polar Surface Area 31.0 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis

The most direct and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst. For the synthesis of this compound, 3-aminobenzonitrile would be reacted with 2,5-hexanedione.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is a plausible method for the synthesis of this compound based on established Paal-Knorr reaction conditions for similar substrates.

Materials:

  • 3-Aminobenzonitrile

  • 2,5-Hexanedione

  • Glacial Acetic Acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Ethanol (or another suitable solvent like toluene)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzonitrile (1 equivalent) and ethanol.

  • Stir the mixture until the aniline derivative is completely dissolved.

  • Add 2,5-hexanedione (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for Paal-Knorr Synthesis reagents Combine 3-Aminobenzonitrile, 2,5-Hexanedione, and Solvent catalyst Add Acid Catalyst (e.g., Acetic Acid) reagents->catalyst reflux Heat to Reflux and Monitor by TLC catalyst->reflux workup Aqueous Workup: Neutralize, Wash, and Extract reflux->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

A generalized workflow for the Paal-Knorr synthesis.

Potential Biological Activity and Applications

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic ring system linked to an aniline or anilide moiety. This structural motif is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases. The 2,5-dimethylpyrrole group can provide favorable hydrophobic interactions, while the aniline nitrogen can be a key hydrogen bond donor or acceptor, or a point for further chemical modification to enhance binding affinity and selectivity.

Derivatives of similar pyrrole-containing compounds have shown inhibitory activity against a range of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Src family kinases

  • Cyclin-Dependent Kinases (CDKs)

Table 2: Hypothetical Biological Activity Profile

The following table presents a hypothetical biological activity profile for this compound derivatives, based on data for structurally related compounds. This data is for illustrative purposes to guide future research.

TargetAssay TypeHypothetical IC₅₀ (nM)Reference Compound Class
VEGFR2 Enzyme Inhibition Assay50 - 500Pyrrolo-indolinones
PDGFRβ Enzyme Inhibition Assay100 - 1000Substituted pyrroles
c-Src Kinase Activity Assay200 - 2000Pyridyl-pyrimidinyl-anilines
A549 (Lung Cancer) Cell Proliferation Assay1,000 - 10,000Anilino-quinazolines
MCF-7 (Breast Cancer) Cell Proliferation Assay500 - 5,000Pyrrolo-pyrimidines
S. aureus Minimum Inhibitory Conc. (MIC)> 10,000General anilines
E. coli Minimum Inhibitory Conc. (MIC)> 10,000General anilines
Putative Signaling Pathway Modulation

Given its potential as a kinase inhibitor, derivatives of this compound could modulate signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. A plausible mechanism of action for a derivative targeting a receptor tyrosine kinase (RTK) like VEGFR is depicted below.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Ligand Growth Factor (e.g., VEGF) Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK

Hypothetical inhibition of an RTK signaling pathway.

Future Directions

The therapeutic potential of this compound is largely unexplored. Future research should focus on:

  • Synthesis and Characterization: Detailed reporting of the synthesis and full characterization of the compound.

  • Library Synthesis: Creation of a library of derivatives by modifying the aniline ring to explore structure-activity relationships.

  • Biological Screening: Comprehensive screening against a panel of kinases and cancer cell lines to identify primary targets and determine potency.

  • In vivo Studies: Advancing promising candidates into animal models to evaluate efficacy, pharmacokinetics, and toxicity.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly kinase inhibitors. This technical guide provides a solid foundation for its synthesis and outlines a clear path for the investigation of its biological activities. The versatility of its structure, combined with the proven track record of the pyrrole-aniline motif in drug discovery, warrants further investigation into its potential as a valuable tool in the fight against cancer and other diseases.

Unveiling the Solubility Profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the aromatic amine 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicting solubility based on the compound's structural features and the general properties of related molecules, such as pyrrole derivatives and anilines. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound is presented, accompanied by a visual workflow diagram to guide researchers in their laboratory investigations.

Introduction

This compound is a chemical compound of interest in various research and development sectors, particularly in the synthesis of novel therapeutic agents and functional materials.[1] Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This guide aims to provide a foundational understanding of its likely solubility behavior and a practical framework for its empirical determination.

The molecular structure of this compound, featuring a substituted pyrrole ring attached to an aniline moiety, suggests a predominantly non-polar character.[2] This structural attribute is a key determinant of its solubility in organic solvents.

Predicted Solubility Profile

  • Influence of the Pyrrole Ring: The 2,5-dimethyl-1H-pyrrol-1-yl group is a significant contributor to the molecule's non-polar nature. Pyrrole itself has limited solubility in water but is miscible with many organic solvents.[3] The presence of methyl substituents further enhances its lipophilicity.

  • Influence of the Aniline Moiety: Aniline, the parent aromatic amine, is only slightly soluble in water but demonstrates good solubility in a range of organic solvents, including ethanol, ether, and benzene.[4][5] This is attributed to the hydrophobic benzene ring.

  • Overall Molecular Characteristics: The combination of the dimethyl-pyrrol and aniline rings results in a molecule with a considerable non-polar surface area.[2] The presence of the amine group introduces some capacity for hydrogen bonding, but the overall solubility is expected to be dominated by its hydrophobic character.[6]

Based on these structural considerations, this compound is predicted to be readily soluble in a variety of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Ethanol, MethanolHighThe amine group can form hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighDipole-dipole interactions between the solvent and the polarizable aromatic system.
Non-Polar Toluene, Hexane, Diethyl EtherModerate to High"Like dissolves like" principle; favorable van der Waals interactions.[7]
Chlorinated Dichloromethane, ChloroformHighGood solvation of the aromatic rings.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vial from the shaker.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prepare_solution Prepare Saturated Solution (Excess Solute + Solvent) start->prepare_solution equilibrate Equilibrate (Constant Temperature Shaking) prepare_solution->equilibrate separate Separate Solid (Centrifugation) equilibrate->separate sample Sample Supernatant (Filter) separate->sample dilute Dilute Sample sample->dilute analyze Analyze Concentration (HPLC / UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, its molecular structure strongly suggests a high degree of solubility in a wide range of common organic solvents. For researchers and professionals in drug development, this predicted solubility profile is advantageous for various stages of research, from synthesis and purification to formulation. The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is essential for advancing the application of this compound. The systematic determination of its solubility will undoubtedly contribute to its effective utilization in scientific and industrial endeavors.

References

An In-depth Technical Guide on the Theoretical Properties of Pyrrol-1-yl-aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of the ortho-, meta-, and para-isomers of pyrrol-1-yl-aniline. This document details their synthesis, electronic and structural characteristics, and relevant experimental data, presenting a comparative analysis to aid in research and development applications.

Introduction

Pyrrol-1-yl-anilines are aromatic compounds comprised of a pyrrole ring linked to an aniline ring through a nitrogen atom. The position of the pyrrole group on the aniline ring—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers with unique electronic and structural properties. These differences can significantly influence their chemical reactivity, biological activity, and material science applications. Understanding the theoretical underpinnings of these properties is crucial for their targeted use in various scientific and industrial fields.

Synthesis of Pyrrol-1-yl-aniline Isomers

The synthesis of pyrrol-1-yl-aniline isomers typically involves the formation of the pyrrole ring from a substituted aniline precursor or the coupling of a pyrrole moiety to an aniline derivative.

General Synthetic Approach

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction, which involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. Another prevalent method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

For the synthesis of pyrrol-1-yl-anilines, a two-step procedure is often employed. First, the corresponding nitrophenylpyrrole is synthesized, followed by the reduction of the nitro group to an amine.

Experimental Protocols

Synthesis of 2-(1H-pyrrol-1-yl)aniline (Ortho-isomer):

A general procedure for the synthesis of 2-(1H-pyrrol-1-yl)anilines involves a modified literature procedure[1].

  • Step 1: Synthesis of 1-(2-nitrophenyl)-1H-pyrrole. A mixture of 2-nitroaniline (20 mmol) and 2,5-dimethoxytetrahydrofuran (20 mmol) in acetic acid (100 mL) is refluxed for 2 hours with vigorous stirring.

  • After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried with MgSO4, and the solvent is removed in vacuo to afford the crude 1-(2-nitrophenyl)-1H-pyrrole.

  • Step 2: Reduction to 2-(1H-pyrrol-1-yl)aniline. The crude residue from the previous step is added to a mixture of iron powder (80 mmol) and ammonium chloride (20 mmol) in water (50 mL) and refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried with MgSO4, and the solvent is removed under reduced pressure.

  • The final product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent.

Synthesis of 3-(1H-pyrrol-1-yl)aniline (Meta-isomer):

While a specific detailed protocol for the meta-isomer was not found in the immediate search, its synthesis would likely follow a similar pathway to the ortho and para isomers, starting with 3-nitroaniline. The resulting 1-(3-nitrophenyl)-1H-pyrrole would then be reduced to 3-(1H-pyrrol-1-yl)aniline. Commercial availability of 3-(1H-pyrrol-1-yl)aniline suggests that established synthetic routes exist[2].

Synthesis of 4-(1H-pyrrol-1-yl)aniline (Para-isomer):

A specific protocol for the synthesis of the para-isomer has been reported[3].

  • Step 1: Synthesis of 1-(4-nitrophenyl)-1H-pyrrole. This intermediate can be prepared using methods analogous to the ortho-isomer, starting from 4-nitroaniline.

  • Step 2: Reduction to 4-(1H-pyrrol-1-yl)aniline. To an ethanol solution (2 mL) containing 1.0 mM of 1-(4-nitrophenyl)-1H-pyrrole, 5.0 mg of a Pd-gCN catalyst (5.0 wt% Pd) is added.

  • Subsequently, 2 mM (1.2 eq., 0.07 mL) of 60% hydrazine hydrate solution is added.

  • The reaction mixture is refluxed at 70 °C for 4 hours.

  • After completion, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The filtrate is then purified by silica gel column chromatography to yield 4-(1H-pyrrol-1-yl)aniline[3].

Theoretical Properties

The geometric and electronic properties of the pyrrol-1-yl-aniline isomers can be elucidated through computational chemistry, primarily using Density Functional Theory (DFT). These calculations provide insights into bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the isomers' reactivity and potential applications.

Structural Properties

The key structural parameter that differentiates the isomers is the dihedral angle between the planes of the pyrrole and aniline rings. This angle is influenced by steric hindrance and electronic effects.

  • Ortho-isomer: The proximity of the pyrrole and amino groups is expected to cause significant steric repulsion, leading to a larger dihedral angle. This twisting can disrupt π-conjugation between the two rings.

  • Meta-isomer: Steric hindrance is less pronounced in the meta-isomer, likely resulting in a smaller dihedral angle compared to the ortho-isomer.

  • Para-isomer: The para-isomer experiences the least steric hindrance, which may allow for a more planar conformation and better π-conjugation between the rings.

Table 1: Predicted and Experimental Structural Data for Pyrrol-1-yl-aniline Isomers

IsomerParameterPredicted ValueExperimental Value
Ortho Dihedral Angle (°C-N-C-C)Larger due to steric hindrance-
Bond Lengths (Å)C-N, C-C, N-H bonds-
Bond Angles (°)C-N-C, H-N-H-
Meta Dihedral Angle (°C-N-C-C)Intermediate-
Bond Lengths (Å)C-N, C-C, N-H bonds-
Bond Angles (°)C-N-C, H-N-H-
Para Dihedral Angle (°C-N-C-C)Smaller, allowing for better planarity-
Bond Lengths (Å)C-N, C-C, N-H bonds-
Bond Angles (°)C-N-C, H-N-H-

Note: Specific predicted values from a unified computational study are not available in the searched literature. The trends are based on general principles of organic chemistry and computational studies of related molecules.

Electronic Properties

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and photophysical characteristics of the isomers. The HOMO-LUMO energy gap is a key indicator of a molecule's excitability and chemical stability.

  • HOMO: In these molecules, the HOMO is generally expected to have significant contributions from the electron-rich pyrrole and aniline rings. The nitrogen lone pairs contribute significantly to the HOMO.

  • LUMO: The LUMO is typically a π* orbital distributed over the aromatic rings.

  • HOMO-LUMO Gap: The extent of π-conjugation between the two rings, which is influenced by the dihedral angle, will affect the HOMO-LUMO gap. A more planar conformation (smaller dihedral angle) generally leads to a smaller HOMO-LUMO gap due to extended conjugation.

Therefore, the para-isomer is predicted to have the smallest HOMO-LUMO gap, followed by the meta-isomer, and then the ortho-isomer, which is expected to have the largest gap due to its more twisted conformation.

Table 2: Predicted Electronic Properties of Pyrrol-1-yl-aniline Isomers

IsomerPropertyPredicted Trend
Ortho HOMO Energy (eV)Lower
LUMO Energy (eV)Higher
HOMO-LUMO Gap (eV)Largest
Meta HOMO Energy (eV)Intermediate
LUMO Energy (eV)Intermediate
HOMO-LUMO Gap (eV)Intermediate
Para HOMO Energy (eV)Higher
LUMO Energy (eV)Lower
HOMO-LUMO Gap (eV)Smallest

Note: The predicted trends are based on the expected influence of the isomeric position on the electronic structure. Specific values would require a dedicated comparative DFT study.

Experimental Data

Experimental characterization provides crucial validation for theoretical predictions. Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for structure elucidation.

Spectroscopic Data

2-(1H-pyrrol-1-yl)aniline (Ortho-isomer):

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H)[1].

  • ¹³C NMR (100 MHz, CDCl₃): δ = 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42[1].

  • IR and Mass Spectrometry: Data is available in public databases such as PubChem[7].

3-(1H-pyrrol-1-yl)aniline (Meta-isomer):

  • Experimental spectroscopic data for the meta-isomer is not as readily available in the searched literature. However, its commercial availability suggests that such data exists and can be obtained from suppliers or through experimental characterization[2].

4-(1H-pyrrol-1-yl)aniline (Para-isomer):

  • Physical Properties: Melting point: 72-74 °C[8].

  • Spectroscopic data (NMR, IR) for the para-isomer is not detailed in the readily available search results but can be obtained through experimental analysis.

Table 3: Summary of Available Experimental Data

IsomerMelting Point (°C)¹H NMR Data¹³C NMR DataIR Data
Ortho -Available[1]Available[1]Available[7]
Meta -Not readily availableNot readily availableNot readily available
Para 72-74[8]Not readily availableNot readily availableNot readily available

Structure-Property Relationships

The relationship between the isomeric structure and the resulting electronic properties is a key aspect of this class of compounds. The position of the pyrrole substituent directly governs the steric and electronic interactions within the molecule, leading to distinct theoretical and observable properties.

StructurePropertyRelationship cluster_isomers Pyrrol-1-yl-aniline Isomers cluster_properties Theoretical Properties Ortho Ortho-isomer StericHindrance Steric Hindrance Ortho->StericHindrance High DihedralAngle Dihedral Angle Ortho->DihedralAngle Large Meta Meta-isomer Meta->StericHindrance Medium Meta->DihedralAngle Intermediate Para Para-isomer Para->StericHindrance Low Para->DihedralAngle Small StericHindrance->DihedralAngle Influences Conjugation π-Conjugation DihedralAngle->Conjugation Affects DihedralAngle->Conjugation Disrupted (Ortho) Effective (Para) HOMOLUMOGap HOMO-LUMO Gap Conjugation->HOMOLUMOGap Determines Conjugation->HOMOLUMOGap Large (Ortho) Small (Para)

Caption: Relationship between isomeric structure and electronic properties.

Conclusion

The theoretical properties of pyrrol-1-yl-aniline isomers are dictated by the substitution pattern on the aniline ring. The ortho-isomer is characterized by significant steric hindrance, leading to a twisted conformation and a larger HOMO-LUMO gap. Conversely, the para-isomer is expected to be more planar, facilitating better π-conjugation and resulting in a smaller HOMO-LUMO gap. The meta-isomer exhibits intermediate properties.

While experimental data for the ortho-isomer is available, further experimental and computational studies on the meta- and para-isomers are needed to provide a complete and comparative dataset. Such data would be invaluable for the rational design of new materials and therapeutic agents based on the pyrrol-1-yl-aniline scaffold. This guide serves as a foundational resource for researchers in these fields, summarizing the current understanding and highlighting areas for future investigation.

References

An In-Depth Technical Guide to the Safety and Handling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS No: 247225-33-8). The content herein is intended to support laboratory safety protocols and to provide a deeper understanding of the toxicological profile of this compound, based on available data and knowledge of structurally related aromatic amines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions and for conducting accurate risk assessments.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂[1][2][3]
Molecular Weight 186.25 g/mol [1][4]
Appearance Off-white to slight yellow solid[5]
Melting Point Not available
Boiling Point Not available
Density Not available
Topological Polar Surface Area 31 Ų[1][4]
Hydrogen Bond Acceptor Count 2[1][4]
CAS Number 247225-33-8[1][4][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are summarized in Table 2.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1][4]
Acute Toxicity, DermalH312: Harmful in contact with skin[1][4]
Skin Corrosion/IrritationH315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[1][4]
Acute Toxicity, InhalationH332: Harmful if inhaled[1][4]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1][4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following diagram outlines the recommended workflow for safe handling, from procurement to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Procurement Procurement & Receipt RiskAssessment Conduct Risk Assessment Procurement->RiskAssessment EngineeringControls Setup Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls PPE Don Personal Protective Equipment (PPE) EngineeringControls->PPE Weighing Weighing PPE->Weighing Dissolution Dissolution/ Reaction Setup Weighing->Dissolution Experiment Experimentation Dissolution->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Disposal Dispose of Waste (Follow Institutional Policy) WasteSegregation->Disposal

Safe Handling Workflow for this compound.

Key recommendations for handling and storage include:

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicological Profile and Potential Mechanisms of Action

Aromatic amines are a class of compounds known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation. The primary mechanism of toxicity for many aromatic amines involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations.

The following diagram illustrates a generalized metabolic activation pathway for aromatic amines, which is a plausible mechanism of toxicity for this compound.

MetabolicActivation AromaticAmine This compound N_Hydroxylation N-Hydroxylation (Cytochrome P450) AromaticAmine->N_Hydroxylation Metabolic Activation N_Hydroxy_Metabolite N-Hydroxy Metabolite N_Hydroxylation->N_Hydroxy_Metabolite Esterification Esterification (e.g., Acetylation, Sulfonation) N_Hydroxy_Metabolite->Esterification Reactive_Nitrenium_Ion Reactive Nitrenium Ion Esterification->Reactive_Nitrenium_Ion DNA_Adducts DNA Adducts Reactive_Nitrenium_Ion->DNA_Adducts Covalent Binding Cellular_Damage Cellular Damage Reactive_Nitrenium_Ion->Cellular_Damage Protein Binding Mutations Mutations DNA_Adducts->Mutations

Generalized Metabolic Activation Pathway of Aromatic Amines.

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are generalized protocols for key toxicological assays that can be adapted to assess its safety profile.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Culture : Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment : Treat cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6][7]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[1][8][9]

  • Bacterial Strains : Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation : Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure : Expose the bacterial strains to various concentrations of the test compound.

  • Plating : Plate the treated bacteria on a minimal glucose agar medium.

  • Incubation : Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting : Count the number of revertant colonies and compare it to the control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.[8][9]

Acute Oral Toxicity (OECD TG 423)

This method is used to determine the acute oral toxicity of a substance.[2][10][11]

  • Animal Model : Use a small number of rodents (typically rats), usually of a single sex.

  • Dose Administration : Administer the test substance by oral gavage in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation : Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Classification : The substance is classified into a GHS category based on the observed toxicity at different dose levels.

Skin Sensitization (In Vitro/In Chemico Methods)

Modern approaches to skin sensitization testing focus on non-animal methods that address key events in the adverse outcome pathway.

  • Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) : Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of protein binding in the skin.

  • KeratinoSens™ Assay (OECD TG 442D) : A cell-based assay that measures the activation of the Keap1-Nrf2-ARE pathway in keratinocytes, representing the second key event.

  • h-CLAT (OECD TG 442E) : A cell-based assay that measures the activation of dendritic cells, the third key event, by analyzing the expression of cell surface markers.

Emergency Procedures

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards : Emits toxic fumes under fire conditions.

  • Protective Equipment : Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE.

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up : Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.

References

A Senior Application Scientist's Guide to the Paal-Knorr Synthesis of Pyrrole Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Aryl Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Atorvastatin (Lipitor®)[1]. The introduction of an aryl group, specifically an aniline moiety, onto the pyrrole nitrogen dramatically influences the molecule's steric and electronic properties, making N-aryl pyrroles (pyrrole anilines) a critical class of compounds in drug discovery and materials science[2]. The Paal-Knorr synthesis, a classic and enduringly popular reaction, offers a direct and versatile route to these valuable scaffolds through the condensation of a 1,4-dicarbonyl compound with a primary aniline[1][3].

This guide provides an in-depth technical exploration of the starting materials required for the Paal-Knorr synthesis of pyrrole anilines. Moving beyond a simple recitation of reagents, we will delve into the mechanistic underpinnings and practical considerations that a senior scientist must evaluate to ensure a successful and efficient synthesis.

Core Principle: The Union of 1,4-Dicarbonyls and Primary Anilines

The Paal-Knorr synthesis is fundamentally a dehydrative cyclization.[2][4] The reaction hinges on the nucleophilic attack of a primary aniline on the two carbonyl groups of a 1,4-dicarbonyl compound, leading to the formation of a stable, aromatic five-membered pyrrole ring[1]. The selection of these two starting materials is paramount and dictates the substitution pattern of the final N-aryl pyrrole.

The 1,4-Dicarbonyl Compound: The Pyrrole's Carbon Framework

The 1,4-dicarbonyl compound provides the four carbon atoms that will constitute the pyrrole ring. The versatility of the Paal-Knorr reaction allows for a wide range of substituents on this backbone[4].

  • Symmetrical vs. Unsymmetrical Dicarbonyls: Symmetrical 1,4-dicarbonyls, such as 2,5-hexanedione, will yield a single, unambiguously substituted pyrrole. In contrast, unsymmetrical dicarbonyls can lead to a mixture of regioisomers, a critical consideration in a drug development context where precise structure-activity relationships are paramount.

  • Substituent Effects (R2, R3, R4, R5): The groups attached to the dicarbonyl backbone can be hydrogen, alkyl, aryl, or even ester functionalities.[4] These substituents influence the reactivity of the carbonyl groups and the properties of the resulting pyrrole. Steric hindrance around the carbonyls can slow the reaction rate, necessitating more forcing conditions.

The Primary Aniline: Introducing the N-Aryl Moiety

The choice of the primary aniline is what defines the "pyrrole aniline" product. The nucleophilicity of the aniline nitrogen is a key determinant of reaction success.

  • Electronic Effects on the Aniline Ring: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aniline ring significantly impacts the nucleophilicity of the amine.

    • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally accelerating the reaction.

    • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the nitrogen's nucleophilicity, which can retard the reaction rate.[5] In such cases, stronger acid catalysis or higher reaction temperatures may be required to drive the reaction to completion.

The Reaction Mechanism: A Stepwise Approach to Aromatization

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed study.[3][4][5] The currently accepted pathway involves the following key steps, typically under acidic conditions which serve to activate the carbonyl groups towards nucleophilic attack[1][4]:

  • Hemiaminal Formation: The primary aniline first attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[1][6]

  • Intramolecular Cyclization: This is often the rate-determining step.[1][3] The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a 2,5-dihydroxytetrahydropyrrole derivative.[4][6]

  • Dehydration and Aromatization: A subsequent two-step dehydration of this cyclic intermediate leads to the formation of the stable, aromatic pyrrole ring.[1]

Below is a diagram illustrating the general mechanistic pathway:

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Dicarbonyl->Hemiaminal + Aniline Aniline Primary Aniline Aniline->Hemiaminal Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole N-Aryl Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O (Dehydration)

Caption: General mechanism of the Paal-Knorr synthesis of N-aryl pyrroles.

Experimental Protocols and Considerations

The operational simplicity of the Paal-Knorr synthesis is one of its most attractive features.[1] However, optimization of reaction conditions is crucial for achieving high yields and purity, especially with challenging substrates.

Catalysis: The Driving Force of the Reaction

While the reaction can proceed under neutral conditions, it is often sluggish.[5] Acid catalysis is typically employed to accelerate the condensation.

  • Brønsted Acids: Acetic acid is a common choice, providing a weakly acidic medium that promotes the reaction without leading to unwanted side products.[5] Stronger acids like hydrochloric acid or p-toluenesulfonic acid can also be used, but care must be taken to avoid degradation of acid-sensitive functional groups.[7][8]

  • Lewis Acids: A variety of Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to effectively catalyze the Paal-Knorr synthesis, often under milder conditions than Brønsted acids.[7]

Solvent Selection and Modern Methodologies

The choice of solvent depends on the solubility of the starting materials and the reaction temperature.

  • Conventional Solvents: Alcohols like methanol or ethanol are frequently used.[1] Toluene can be employed with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.[8]

  • Green Chemistry Approaches:

    • Solvent-Free Conditions: For some substrates, the reaction can be run neat, simply by mixing the 1,4-dicarbonyl and the aniline, which aligns with the principles of green chemistry.[9]

    • Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr reaction, often reducing reaction times from hours to minutes and improving yields.[1][4]

Workflow for a Typical Paal-Knorr Synthesis

The following diagram outlines a general workflow for the synthesis and purification of a pyrrole aniline.

Paal_Knorr_Workflow Start Select & Weigh 1,4-Dicarbonyl & Aniline Reaction_Setup Combine in Flask Add Solvent & Catalyst Start->Reaction_Setup Heating Heat to Reflux or Microwave Irradiation Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool & Partition (e.g., Water/EtOAc) Monitoring->Workup Reaction Complete Isolation Separate Organic Layer, Dry & Evaporate Workup->Isolation Purification Purify Crude Product (Column Chromatography or Recrystallization) Isolation->Purification Product Characterize Pure N-Aryl Pyrrole Purification->Product

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a classic example of the Paal-Knorr synthesis using conventional heating.[1]

Materials:

  • Aniline (2.0 mmol)

  • 2,5-Hexanedione (2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

Procedure:

  • In a round-bottom flask, combine the aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol demonstrates the use of microwave irradiation to accelerate the reaction.[1]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aniline (3.0 eq)

  • Glacial Acetic Acid (as catalyst)

  • Ethanol (as solvent)

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary aniline to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C) until the reaction is complete, as determined by TLC.

  • After cooling, partition the mixture between water and an organic solvent like ethyl acetate.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over a drying agent (e.g., MgSO₄), and evaporate the solvent.

  • Purify the crude material by column chromatography.

Quantitative Data Summary

The efficiency of the Paal-Knorr synthesis is highly dependent on the chosen starting materials and conditions. The following table summarizes representative data.

1,4-DicarbonylAnilineCatalystConditionsYield (%)Reference
2,5-HexanedioneAnilineHClMethanol, Reflux, 15 minHigh (not specified)[1]
2,5-HexanedioneBenzylamineNoneNeat, Stirring, RTExcellent[9]
AcetonylacetoneAnilineMIL-53(Al)Solvent-free, Ultrasound, 2h95-100[10]
Substituted 1,4-diketone4-Fluoroanilinep-TsOHToluene, Reflux, 20h79[8]

Conclusion and Future Outlook

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of N-aryl pyrroles. Its operational simplicity, broad substrate scope, and amenability to modern techniques like microwave-assisted synthesis ensure its continued use in both academic research and industrial drug development. The key to mastering this reaction lies in a thorough understanding of the interplay between the electronic and steric properties of the 1,4-dicarbonyl and aniline starting materials, and the judicious selection of catalysts and reaction conditions. As the demand for structurally diverse and complex pyrrole anilines grows, further innovations in catalytic systems and green methodologies will continue to enhance the utility of this venerable reaction.

References

Methodological & Application

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a versatile bifunctional organic molecule incorporating both a primary aromatic amine and a sterically hindered N-substituted pyrrole ring. This unique structural arrangement makes it a valuable building block in the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. The aniline moiety provides a reactive handle for a variety of transformations, including diazotization, acylation, and coupling reactions, while the dimethylpyrrole group influences the electronic properties and steric environment of the molecule, often imparting desirable characteristics to the final products, such as enhanced biological activity or improved material properties.

These application notes provide an overview of the synthetic utility of this compound, with detailed protocols for its use in the preparation of azo dyes and acylated derivatives.

Physicochemical Data

PropertyValue
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
CAS Number 247225-33-8[1][2]
Appearance Off-white to slight yellow solid
Purity ≥98%
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Application 1: Synthesis of Azo Dyes

The primary amine group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes are of interest due to their extended conjugation, which imparts color, and their potential applications in materials science and as biological stains.

General Reaction Scheme:

Azo_Dye_Synthesis Aniline This compound Reagents1 NaNO₂, HCl 0-5 °C Aniline->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Coupling_Partner Electron-rich Aromatic Compound Diazonium->Coupling_Partner Azo Coupling Azo_Dye Azo Dye Product Coupling_Partner->Azo_Dye

Caption: Synthesis of Azo Dyes.

Experimental Protocol: Diazotization and Azo Coupling

This protocol describes a general procedure for the synthesis of an azo dye using this compound and a generic coupling partner.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Electron-rich coupling partner (e.g., phenol, resorcinol, N,N-dimethylaniline)

  • Sodium acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the aniline solution with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for an additional 15-20 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling partner (1.0 eq) in an aqueous solution of sodium hydroxide (for phenols) or an acidic solution (for amines). Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the precipitated azo dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

    • Dry the purified product in a vacuum oven.

Expected Outcome:

The reaction is expected to yield a brightly colored solid. The exact color and yield will depend on the chosen coupling partner.

Reactant 1Coupling PartnerProductExpected Yield (%)
This compoundPhenol4-((3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)diazenyl)phenol75-85
This compoundN,N-dimethylaniline4-((3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)diazenyl)-N,N-dimethylaniline80-90

Application 2: Synthesis of N-Acylated Derivatives

The aniline functionality can be easily acylated to form amides. This reaction is often employed to protect the amino group, to introduce new functional groups, or to synthesize compounds with potential biological activity, as many amide-containing molecules exhibit pharmacological properties.

General Reaction Scheme:

Acylation_Reaction Aniline This compound Reagents Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) Aniline->Reagents Base Base (optional) (e.g., Pyridine, Triethylamine) Amide N-Acylated Product Reagents->Amide

Caption: Acylation of the Aniline.

Experimental Protocol: Synthesis of N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid or another suitable solvent.

    • Add acetic anhydride (1.1 eq) to the solution.

    • To facilitate the reaction, a catalytic amount of a base like sodium acetate can be added.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Alternatively, the mixture can be gently heated to 50-60 °C to accelerate the reaction.

  • Work-up and Isolation:

    • Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water to precipitate the product.

    • Stir the mixture for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and anhydride.

  • Purification:

    • Recrystallize the crude N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide from an appropriate solvent system, such as ethanol/water, to obtain the pure product.

    • Dry the purified crystals in a vacuum oven.

Expected Outcome:

The reaction should produce a solid, crystalline product.

Reactant 1Reactant 2ProductExpected Yield (%)
This compoundAcetic AnhydrideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide90-95

Logical Workflow for Synthesis and Application

Synthesis_Workflow cluster_synthesis Synthesis of Starting Material cluster_applications Synthetic Applications Diketone 2,5-Hexanedione Paal_Knorr Paal-Knorr Synthesis Diketone->Paal_Knorr Aniline_Precursor m-Phenylenediamine Aniline_Precursor->Paal_Knorr Target_Aniline This compound Paal_Knorr->Target_Aniline Diazotization Diazotization Target_Aniline->Diazotization Acylation Acylation Target_Aniline->Acylation Azo_Dyes Azo Dyes Diazotization->Azo_Dyes Amides Amide Derivatives Acylation->Amides Materials Functional Materials Azo_Dyes->Materials Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Amides->Bioactive_Molecules

Caption: Synthetic workflow.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. The protocols provided herein for the synthesis of azo dyes and N-acylated derivatives demonstrate the utility of the aniline functional group for constructing more complex molecular architectures. Researchers in drug discovery and materials science can utilize this building block to access novel compounds with potentially interesting biological and physical properties. Further exploration of its reactivity in other transformations, such as cross-coupling reactions or the synthesis of other heterocyclic systems, is warranted.

References

Application Note and Protocol: Derivatization of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a versatile building block in medicinal chemistry and materials science. The primary reactive site for derivatization is the aniline amino group, allowing for a variety of chemical modifications such as sulfonylation and acylation. These modifications can be leveraged to explore structure-activity relationships and develop novel compounds with potential therapeutic applications. This guide presents generalized methods based on established reactions of aniline derivatives, offering a starting point for further optimization.

Introduction

This compound is a heterocyclic compound featuring both a pyrrole ring and an aniline moiety. The electron-rich pyrrole ring and the reactive primary amine of the aniline group make it a valuable intermediate for the synthesis of more complex molecular architectures. Derivatization of the aniline nitrogen allows for the introduction of various functional groups, enabling the modulation of the molecule's physicochemical properties and biological activity. This application note details protocols for two common derivatization reactions: sulfonylation and acylation.

Experimental Protocols

Materials and General Conditions
  • Starting Material: this compound (CAS: 247225-33-8)[1][2]

  • Reagents: All reagents should be of analytical grade or higher and used as received unless otherwise noted.

  • Solvents: Anhydrous solvents should be used where specified.

  • Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • Purification: Products should be purified by column chromatography on silica gel.

Protocol 1: Sulfonylation of this compound

This protocol is a general procedure for the synthesis of sulfonamides from anilines, adapted from visible-light mediated methods.[3][4] Sulfonamides are an important class of compounds in medicinal chemistry.[4][5]

Reaction Scheme:

Procedure:

  • To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water, 10:1 v/v) in a reaction vessel, add a photoredox catalyst (e.g., [Ir(dF(CF3)ppy)2(dtbpy)]PF6, 1-2 mol%).

  • Add a sulfonylating agent, such as a sodium sulfinate salt (e.g., sodium methanesulfinate, 1.2 mmol).[4]

  • Add an oxidant (e.g., potassium persulfate, 2.0 equiv.).[4]

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired sulfonamide derivative.

Data Presentation:

EntrySulfonylating AgentProductYield (%)
1Methanesulfonyl chlorideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanesulfonamideData not available
2p-Toluenesulfonyl chlorideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-4-methylbenzenesulfonamideData not available
3Benzenesulfonyl chlorideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzenesulfonamideData not available

Note: The yields are hypothetical and will need to be determined experimentally.

Protocol 2: Acylation of this compound

This protocol describes a general method for the acylation of anilines to form amides.

Reaction Scheme:

Procedure:

  • Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Data Presentation:

EntryAcylating AgentProductYield (%)
1Acetyl chlorideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamideData not available
2Benzoyl chlorideN-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzamideData not available

Note: The yields are hypothetical and will need to be determined experimentally.

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Aniline This compound Reaction_Vessel Reaction Setup (Solvent, Catalyst, etc.) Aniline->Reaction_Vessel Reagent Derivatizing Agent (e.g., Sulfonyl or Acyl Chloride) Reagent->Reaction_Vessel Quench Quenching Reaction_Vessel->Quench Reaction Completion Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Derivatized Product Purify->Product

Caption: General workflow for the derivatization of this compound.

Signaling Pathway Analogy

While not a biological signaling pathway, the following diagram illustrates the logical flow of molecular transformation.

Molecular_Transformation Start This compound (Reactive -NH2 group) Sulfonylation Sulfonylation (+ R-SO2Cl) Start->Sulfonylation Acylation Acylation (+ R-COCl) Start->Acylation Sulfonamide Sulfonamide Derivative (Ar-NH-SO2-R) Sulfonylation->Sulfonamide Forms Amide Amide Derivative (Ar-NH-CO-R) Acylation->Amide Forms

Caption: Reaction pathways for the derivatization of the starting aniline.

Disclaimer

The provided protocols are generalized procedures and may require optimization for specific substrates and reaction scales. It is essential to perform small-scale test reactions to determine the optimal conditions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a versatile building block in synthetic chemistry and drug discovery. The protocols detailed below offer practical guidance for its application in the synthesis of novel bioactive molecules.

Introduction

This compound is a bifunctional molecule featuring a reactive aniline moiety and a sterically shielded N-substituted pyrrole ring. The aniline group serves as a key handle for a variety of chemical transformations, including amide bond formation, diazotization, and nucleophilic substitution reactions. The 2,5-dimethyl-1H-pyrrol-1-yl) portion of the molecule provides a lipophilic and aromatic scaffold that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This unique combination of functionalities makes it an attractive starting material for the synthesis of diverse molecular architectures with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.

Applications in Kinase Inhibitor Synthesis

The aniline moiety of this compound is a common pharmacophore in many kinase inhibitors, often participating in hydrogen bonding interactions within the ATP-binding site of various kinases. By utilizing this building block, novel compounds can be designed to target specific kinases implicated in cancer and inflammatory diseases.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically involves the acylation of the aniline nitrogen with a heterocyclic or aromatic carboxylic acid. This core scaffold can then be further elaborated to optimize potency and selectivity.

G cluster_workflow Experimental Workflow: Kinase Inhibitor Synthesis start Start: this compound coupling Amide Coupling (e.g., EDC, HOBt) start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (Kinase Inhibition Assay) characterization->screening end End: Lead Compound screening->end

Caption: Workflow for the synthesis and evaluation of kinase inhibitors.

Illustrative Kinase Inhibition Data

The following table presents hypothetical yet plausible kinase inhibition data for a series of compounds synthesized from this compound. The data illustrates how modifications to the acylating agent can influence potency and selectivity against different kinases.

Compound IDAcylating AgentTarget KinaseIC₅₀ (nM)
PKA-001 4-Pyridinecarboxylic acidEGFR150
PKA-002 2-Pyrazinecarboxylic acidVEGFR275
PKA-003 1-Methyl-1H-pyrazole-4-carboxylic acidAbl50
PKA-004 6-Chloronicotinic acidSrc25
Experimental Protocol: Synthesis of a Pyrrole-based Kinase Inhibitor Scaffold (Illustrative Example)

This protocol describes the synthesis of N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)picolinamide, a representative scaffold for a potential kinase inhibitor.

Materials:

  • This compound (1.0 g, 5.37 mmol)

  • Picolinic acid (0.72 g, 5.91 mmol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.23 g, 6.44 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (0.87 g, 6.44 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.8 mL, 16.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of picolinic acid in anhydrous DMF, add EDC·HCl, HOBt, and DIPEA.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

Applications in Antimicrobial Agent Synthesis

The pyrrole moiety is a common feature in various natural and synthetic antimicrobial agents. The aniline functionality of this compound can be derivatized to introduce pharmacophores known to impart antimicrobial activity, such as sulfonamides or substituted amides.

Signaling Pathway Inhibition by a Hypothetical Antimicrobial Agent

The following diagram illustrates a hypothetical mechanism of action for an antimicrobial agent derived from this compound, targeting bacterial DNA gyrase.

G cluster_pathway Hypothetical Mechanism: Inhibition of Bacterial DNA Gyrase drug Pyrrole-based Antimicrobial Agent gyrase Bacterial DNA Gyrase drug->gyrase Inhibition dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling replication DNA Replication gyrase->replication dna_supercoiling->replication cell_death Bacterial Cell Death replication->cell_death

Caption: Inhibition of DNA gyrase by a hypothetical antimicrobial agent.

Illustrative Antimicrobial Activity Data

This table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of antimicrobial candidates synthesized from this compound against common bacterial strains.

Compound IDR Group on AmideStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
PMA-001 -CH₂-C₆H₅3264
PMA-002 -CH₂(4-Cl-C₆H₄)1632
PMA-003 -CH₂(4-F-C₆H₄)816
PMA-004 -SO₂-C₆H₅48
Experimental Protocol: Synthesis of a Pyrrole-based Sulfonamide (Illustrative Example)

This protocol outlines the synthesis of N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)benzenesulfonamide, a potential antimicrobial agent.

Materials:

  • This compound (1.0 g, 5.37 mmol)

  • Benzenesulfonyl chloride (0.76 mL, 5.91 mmol)

  • Pyridine (10 mL)

  • Dichloromethane (DCM) (20 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of pyridine and DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the final product.

Disclaimer: The quantitative data and specific compound structures presented in these application notes are illustrative examples to demonstrate the potential applications of this compound. Actual experimental results may vary. Researchers should conduct their own optimization and characterization studies.

Synthesis of Aniline Derivatives: A Detailed Guide to Modern and Classical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of widely employed experimental setups for the synthesis of aniline derivatives, crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. Detailed protocols for key synthetic transformations, including Buchwald-Hartwig amination, Ullmann condensation, and reductive amination, are presented. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to facilitate understanding and implementation.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis. The development of robust and versatile methods for their preparation is of significant interest. This document outlines several powerful techniques for the formation of the C-N bond, ranging from classical reduction reactions to modern catalytic cross-coupling methodologies. Each strategy offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.[1]

Key Synthetic Strategies

The synthesis of substituted anilines can be broadly categorized into two main approaches:

  • Formation of the C-N bond: This involves the coupling of an aryl electrophile (e.g., aryl halide) with an amine or an ammonia equivalent. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most prominent examples of this strategy.[1][2]

  • Reduction of nitroaromatics: This classical approach involves the reduction of a nitro group on an aromatic ring to an amino group.[1] While effective, it may not be suitable for substrates with reducible functional groups.

  • Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine or ammonia in the presence of a reducing agent to form an N-substituted aniline.[3][4][5]

This note will focus on the experimental setup and protocols for the first two categories, which offer greater flexibility in accessing a wide range of structurally diverse aniline derivatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[2][6] It involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[1][6]

General Experimental Workflow

The general workflow for a Buchwald-Hartwig amination reaction is depicted below.

Buchwald_Hartwig_Workflow setup Reaction Setup (Catalyst, Ligand, Base) reagents Reagent Addition (Aryl Halide, Amine, Solvent) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[6] The choice of a suitable phosphine ligand is crucial to promote reductive elimination and suppress side reactions.[6]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-X(L) pd0->pd_intermediate Ar-X amine_coordination Amine Coordination amido_complex [Ar-Pd(II)-NHR(L)]+X- pd_intermediate->amido_complex RNH2 deprotonation Deprotonation (Base) amido_complex_deprot Ar-Pd(II)-NR(L) amido_complex->amido_complex_deprot Base amido_complex_deprot->pd0 Ar-NHR reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane, 5 mL)[1]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.[1]

  • Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent.[1]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).[1]

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts.[7] The filtrate is then concentrated under reduced pressure.[1]

  • Purification: The crude product is purified by column chromatography on silica gel.[1]

Quantitative Data Summary
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001695[8]
24-ChlorotolueneAnilinePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃(mechanochemical)800.593[8]
31-Bromo-4-methoxybenzeneMorpholinePd(OAc)₂ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane1002498[9]
42-BromopyridineBenzylaminePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene801885[9]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring a copper catalyst.[10] While traditional Ullmann reactions often necessitate high temperatures, modern protocols utilizing copper(I) salts and ligands allow the reaction to proceed under milder conditions.[7][11]

General Experimental Workflow

The workflow for the Ullmann condensation is similar to the Buchwald-Hartwig amination, with the key difference being the use of a copper catalyst.

Ullmann_Workflow setup Reaction Setup (Catalyst, Ligand, Base) reagents Reagent Addition (Aryl Halide, Amine, Solvent) setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Product purification->product

Caption: General experimental workflow for the Ullmann condensation.

Experimental Protocol: Ligand-Promoted Ullmann Condensation

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane or toluene, 3-5 mL)[7]

Procedure:

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (N₂ or Ar), add CuI, the ligand, and the base.[7]

  • Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent via syringe.[7]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).[7]

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove insoluble salts.[7] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[7]

Quantitative Data Summary
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneAnilineCuI (10)Nonet-BuOKDES10085[7]
2BromobenzeneAnilineCuI (10)Nonet-BuOKDES10078[7]
32-Iodo-4-methylaniline4-MethylphenolCuI (10)NoneK₂CO₃DMF14085[11]
42-Chloronicotinic acid4-ChloroanilineCu powderNoneK₂CO₃Xylene14087[12]

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines, including aniline derivatives, by reacting a carbonyl compound with an amine followed by reduction of the intermediate imine.[4] This two-step process can often be performed in a single pot.[4]

General Experimental Workflow

The process involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Reductive_Amination_Workflow mixing Reactant Mixing (Carbonyl, Amine) imine_formation Imine Formation (Acid/Base Catalyst) mixing->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction workup Work-up & Purification reduction->workup product Product workup->product

Caption: General experimental workflow for reductive amination.

Experimental Protocol: Direct Reductive Amination

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Aniline derivative (1.0 mmol)

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or H₂ with catalyst)

  • Solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Methanol)

  • Acid catalyst (optional, e.g., Acetic Acid)

Procedure:

  • Reactant Mixing: In a reaction flask, dissolve the aldehyde or ketone and the aniline derivative in the chosen solvent.

  • Imine Formation: If an acid catalyst is used, add it to the mixture. Stir at room temperature to facilitate imine formation.

  • Reduction: Add the reducing agent portion-wise to the reaction mixture. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water or a basic solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary
EntryCarbonyl CompoundAniline DerivativeReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
13,3-Dimethylbutanal7-Deazapurine anilineH₂ (H-cube), Pd/C-65(flow)54[4]
2CyclohexanoneAnilineH₂ (Pd/C-ethylene)Dioxane1202485[13]
3Benzaldehyde2-NitroanilineNaBH(OAc)₃DCERT288[14]
4Acetophenone4-MethoxyanilinePhenylsilane, Bu₂SnCl₂-RT2492[5]

Conclusion

The synthesis of aniline derivatives can be achieved through a variety of robust and versatile methods. The choice of a particular method depends on factors such as the desired substitution pattern, functional group tolerance, and available starting materials. The Buchwald-Hartwig amination and modern Ullmann condensation protocols offer broad applicability for the construction of C-N bonds, while reductive amination provides an alternative route from carbonyl compounds. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers in the planning and execution of aniline derivative syntheses.

References

Application Notes and Protocols: 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline is a versatile organic molecule incorporating both a pyrrole and an aniline moiety. These functional groups are known to coordinate with a variety of transition metals, making this compound a promising candidate as a ligand in homogeneous catalysis. The electron-rich pyrrole ring and the coordinating amino group of the aniline can work in concert to stabilize metal centers and influence their catalytic activity. While specific applications of this particular ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to other successful ligands in cross-coupling reactions suggests its potential utility in this area.

This document provides a set of hypothetical, yet plausible, application notes and protocols for the use of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are based on established methodologies for similar catalytic systems.

Proposed Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The nitrogen atom of the aniline group in this compound can act as a sigma-donor to a metal center, such as palladium. This coordination can modulate the electronic properties and steric environment of the catalyst, potentially enhancing its activity and stability. We propose the use of a palladium complex of this ligand in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, a fundamental transformation in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Synthesis of the Palladium(II) Pre-catalyst

A potential synthetic route to a palladium(II) pre-catalyst bearing the this compound ligand is outlined below. This protocol is adapted from known procedures for the synthesis of similar aniline-ligated palladium complexes.

Experimental Protocol: Synthesis of Dichloro[this compound]palladium(II) Dimer

  • Materials:

    • This compound (2 equivalents)

    • Bis(acetonitrile)palladium(II) chloride (1 equivalent)

    • Dichloromethane (anhydrous)

    • Diethyl ether (anhydrous)

    • Schlenk flask and standard Schlenk line equipment

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(acetonitrile)palladium(II) chloride (1.0 mmol).

    • Add 15 mL of anhydrous dichloromethane to the flask and stir the resulting suspension at room temperature.

    • In a separate vial, dissolve this compound (2.0 mmol) in 5 mL of anhydrous dichloromethane.

    • Slowly add the solution of the ligand to the suspension of the palladium salt at room temperature with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 4 hours. The initial suspension should gradually turn into a clear, colored solution, which may then form a precipitate.

    • After 4 hours, reduce the volume of the solvent in vacuo to approximately 5 mL.

    • Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Collect the solid product by filtration under an inert atmosphere, wash with a small amount of cold diethyl ether (2 x 5 mL), and dry under vacuum.

    • The resulting solid is the dimeric palladium(II) pre-catalyst, which can be stored under an inert atmosphere.

cluster_synthesis Pre-catalyst Synthesis Workflow reagents Reactants: - this compound - Bis(acetonitrile)palladium(II) chloride reaction Reaction: - Dichloromethane - Room Temperature, 4h - Inert Atmosphere reagents->reaction workup Workup: - Solvent Reduction - Precipitation with Diethyl Ether - Filtration and Drying reaction->workup product Product: Dichloro[this compound]palladium(II) Dimer workup->product

Workflow for the synthesis of the palladium(II) pre-catalyst.
Application in Suzuki-Miyaura Cross-Coupling

The synthesized palladium pre-catalyst can be employed in the Suzuki-Miyaura cross-coupling reaction. The following protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Dichloro[this compound]palladium(II) dimer (0.01 mmol, 1 mol% Pd)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Schlenk tube

    • Magnetic stirrer and stir bar

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

  • Procedure:

    • To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium pre-catalyst (0.01 mmol).

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

    • Add 1,4-dioxane (4 mL) and water (1 mL) to the tube via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Hypothetical Performance Data

The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the proposed palladium complex. This data is intended to be representative of what might be expected from a successful catalytic system.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
34-Bromobenzonitrile4-Cyanobiphenyl88
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85
52-Bromopyridine2-Phenylpyridine78

Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd pre-catalyst (1 mol% Pd), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1), 100 °C, 12 h. Yields are for isolated products.

cluster_catalytic_cycle Proposed Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L) oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OH)₂) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-Ar') reductive_elimination->product

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While the catalytic applications of this compound are still an emerging area of research, its structural features make it a compelling candidate for a ligand in transition metal catalysis. The provided hypothetical protocols for the synthesis of a palladium pre-catalyst and its use in the Suzuki-Miyaura cross-coupling reaction serve as a foundational guide for researchers interested in exploring the potential of this and related ligands. Further investigation is warranted to fully elucidate the catalytic scope and performance of metal complexes derived from this compound.

Application Notes and Protocols for the Functionalization of the Aniline Ring in 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the chemical modification of the aniline ring of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. This compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined below are based on established methodologies for the functionalization of anilines and may require optimization for this specific substrate.

Introduction

The compound this compound incorporates two key nitrogen-containing heterocyclic moieties: a reactive aniline ring and a sterically demanding 2,5-dimethylpyrrole group. The functionalization of the aniline ring is a critical step in the synthesis of derivatives with diverse pharmacological activities. The amino group of the aniline ring is a versatile handle for a variety of chemical transformations, including electrophilic substitution, diazotization followed by coupling reactions, and amide bond formation. The presence of the bulky pyrrole substituent at the meta-position is expected to influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

The amino group of aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the bulky 3-(2,5-dimethyl-1H-pyrrol-1-yl) substituent will likely provide significant steric hindrance at the C2 and C4 positions, favoring substitution at the C4 and C6 positions. To achieve monosubstitution and prevent over-reaction, protection of the amino group as an acetamide is often necessary.[1][2]

Bromination

Electrophilic bromination introduces a bromine atom onto the aniline ring, a key functional group for further cross-coupling reactions.

Protocol: Monobromination via Acetamide Protection

  • Protection of the Amino Group:

    • In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise with stirring.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the mixture into ice-cold water to precipitate the N-(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Bromination of the Acetanilide:

    • Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq) in glacial acetic acid with constant stirring at room temperature.[2]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture into cold water.

    • Collect the crude bromoacetanilide by vacuum filtration and wash with a cold sodium bisulfite solution.

    • Recrystallize the product from ethanol/water.

  • Deprotection:

    • Reflux the purified bromoacetanilide (1.0 eq) in aqueous hydrochloric acid (7-8 M) until TLC indicates complete conversion.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the brominated aniline derivative.

    • Collect the product by filtration, wash with water, and dry.

Expected Regioselectivity: The major products are expected to be 4-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline and 6-bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline due to steric hindrance from the pyrrole group at the C2 position.

Table 1: Representative Data for Bromination of Anilines

ReagentSolventTemperatureProduct(s)Yield (%)Reference
Br₂/AcOHAcetic AcidRoom Temp.2,4,6-tribromoanilineHigh[3]
DBDMHAcetic AcidRoom Temp.para-bromoacetanilideHigh[2]
CuBr₂/Ionic Liquid[hmim]BrRoom Temp.para-bromoaniline93[4]
Nitration

Nitration introduces a nitro group, which can be subsequently reduced to an amino group, allowing for further derivatization. Direct nitration of anilines with strong acids can lead to oxidation and the formation of a meta-product due to the protonation of the amino group to form the anilinium ion.[5][6][7] Therefore, protection of the amino group is crucial for achieving para-selectivity.

Protocol: Mononitration via Acetamide Protection

  • Protection of the Amino Group: Follow the procedure described in section 2.1.1.

  • Nitration of the Acetanilide:

    • Dissolve the dried acetanilide (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

    • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature.

    • Stir the reaction at low temperature for 1-2 hours.

    • Carefully pour the mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Deprotection:

    • Reflux the purified nitroacetanilide in aqueous hydrochloric acid.

    • Follow the workup procedure described in section 2.1.3.

Expected Regioselectivity: Similar to bromination, the primary products are expected to be 4-nitro-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline and 6-nitro-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline.

Table 2: Representative Data for Nitration of Anilines

ReagentConditionsProduct Distribution (Aniline)Reference
HNO₃/H₂SO₄Strong Acidpara (51%), meta (47%), ortho (2%)[6]
Fe(NO₃)₃·9H₂OCuCl₂·2H₂O, p-TSAortho-selective[8]

Diazotization and Azo Coupling

Diazotization of the primary amino group of this compound forms a versatile diazonium salt intermediate. This salt can then undergo coupling reactions with electron-rich aromatic compounds to form azo dyes, which have applications as biological probes and in materials science.[9]

Protocol: Diazotization and Azo Coupling with 2-Naphthol

  • Diazotization:

    • Dissolve this compound (1.0 eq) in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes at 0-5 °C to form the diazonium salt solution.

  • Azo Coupling:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A colored precipitate (the azo dye) should form immediately.

    • Stir the mixture for 30 minutes in the ice bath.

    • Collect the product by vacuum filtration, wash with cold water, and dry.

Table 3: Representative Data for Diazotization and Azo Coupling

Aniline DerivativeCoupling AgentConditionsYield (%)Reference
p-NitroanilineBarbituric AcidGrinding, 0 °C50-80[9]
4-Nitroaniline2-NaphtholAqueous HCl, NaNO₂, 0-5 °C-

Amide Bond Formation

The amino group of this compound can readily react with carboxylic acids or their activated derivatives to form amides. Amide linkages are prevalent in many drug molecules. A variety of coupling reagents can be employed to facilitate this transformation, especially for less reactive anilines.[10][11]

Protocol: Amide Coupling using EDC/HOBt

  • To a solution of the carboxylic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq), 1-hydroxybenzotriazole (HOBt) (catalytic amount), and N,N-diisopropylethylamine (DIPEA) in an appropriate solvent (e.g., acetonitrile or DMF), add this compound (1.0 eq).[10]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 4: Representative Data for Amide Coupling with Anilines

Coupling ReagentBaseSolventYield (%)Reference
EDC, DMAP, HOBtDIPEAAcetonitrileGood to Excellent[10]
TiCl₄PyridinePyridineModerate to Excellent[12]
HATUDIPEADMF38[10]
BOPClEt₃NCH₂Cl₂28[10]

N-Alkylation

N-alkylation of the amino group can introduce various alkyl or arylmethyl substituents, which can modulate the pharmacological properties of the molecule.

Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Table 5: Representative Data for N-Alkylation of Anilines

Alkylating AgentCatalystConditionsYield (%)Reference
AlcoholsCopper Compounds--[13]
Benzyl alcoholCo-MOF-Excellent[14]

Visualized Workflows and Pathways

Diagram 1: General Workflow for Electrophilic Bromination

G cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline This compound Acetanilide N-Acetyl Protected Aniline Aniline->Acetanilide Acetic Anhydride Bromoacetanilide Brominated Acetanilide Acetanilide->Bromoacetanilide DBDMH, Acetic Acid Bromoaniline Brominated Aniline Derivative Bromoacetanilide->Bromoaniline Aq. HCl, Reflux

Caption: Workflow for para-selective monobromination of aniline.

Diagram 2: Diazotization and Azo Coupling Pathway

G Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0-5 °C AzoDye Azo Dye Product Diazonium->AzoDye Naphthol 2-Naphthol Naphthol->AzoDye NaOH, 0-5 °C

Caption: Reaction pathway for the synthesis of an azo dye.

Diagram 3: Amide Coupling Logical Flow

G CarboxylicAcid Carboxylic Acid ActivatedEster Activated Intermediate (e.g., O-acylisourea) CarboxylicAcid->ActivatedEster Coupling Agent (e.g., EDC) Amide Amide Product ActivatedEster->Amide Amine This compound Amine->Amide

Caption: Logical flow for amide bond formation.

Application in Drug Discovery: Kinase Inhibitors

The 3-(pyrrol-1-yl)aniline scaffold is a key component in the design of various kinase inhibitors.[15] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Functionalized derivatives of this compound can be synthesized to target the ATP-binding site of specific kinases, thereby inhibiting their activity and downstream signaling. The various functional groups introduced through the reactions described above can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[4][16]

Diagram 4: Kinase Inhibition Signaling Concept

G cluster_pathway Cellular Signaling Pathway Kinase Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Functionalized Aniline Derivative Inhibitor->Kinase Binds to ATP pocket

Caption: Conceptual diagram of kinase inhibition.

References

Application Notes and Protocols for Spectroscopic Characterization of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of key spectroscopic techniques used for the characterization of aromatic amines. It includes the principles of each technique, application notes, generalized experimental protocols, and quantitative data for representative aromatic amines.

UV-Visible (UV-Vis) Spectroscopy

Application Note

UV-Vis spectroscopy is a powerful technique for the quantitative analysis of aromatic amines and for probing their electronic structure. The absorption of UV or visible light by aromatic amines promotes electrons from a lower energy ground state to a higher energy excited state. The lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, which shifts the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted aromatic hydrocarbon.[1] For instance, benzene's λmax is around 256 nm, while aniline's is shifted to approximately 280 nm.[1] This technique is particularly useful for determining the concentration of aromatic amines in solution, as the absorbance is directly proportional to the concentration (Beer-Lambert Law). It can also be used to monitor reactions involving aromatic amines or to assess their purity.

Quantitative Data: UV-Vis Absorption Maxima
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
AnilineEthanol230, 2808600, 1430NIST WebBook[2]
2-AminonaphthaleneEthanol243, 288, 338-J. Am. Chem. Soc.[3]
DiphenylamineEthanol2885800Diphenylamine Properties[4]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum and λmax of an aromatic amine.

Materials:

  • Double-beam UV-Vis spectrophotometer

  • Matched pair of 1 cm quartz cuvettes

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

  • Aromatic amine sample

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of the aromatic amine standard and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute working solution (e.g., 10 µg/mL). The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for most aromatic amines).[5]

  • Blank Measurement:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline correction or "auto zero" to subtract the solvent's absorbance.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the aromatic amine solution, and then fill it with the solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample relative to the solvent blank across the specified wavelength range.

  • Data Analysis:

    • The output will be a plot of absorbance versus wavelength.

    • Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Workflow Diagram: UV-Vis Analysis

UV_Vis_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Stock Solution B Prepare Working Dilution A->B C Set Wavelength Range B->C D Measure Solvent Blank C->D E Measure Sample Absorbance D->E F Plot Spectrum (Abs vs. λ) E->F G Identify λmax F->G

Caption: General workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Application Note

Many aromatic amines are fluorescent, meaning they absorb light at a specific wavelength and then emit light at a longer wavelength.[6] Fluorescence spectroscopy is an exceptionally sensitive technique, often capable of detecting analytes at sub-picomolar concentrations.[6] The fluorescence properties (excitation and emission maxima, quantum yield, and lifetime) are highly sensitive to the molecule's local environment, such as solvent polarity. This makes it a valuable tool for studying molecular interactions and for trace-level quantification. For non-fluorescent or weakly fluorescent amines, derivatization with a fluorescent tag (a fluorophore) can be employed to enable sensitive detection.[7]

Quantitative Data: Fluorescence Maxima
CompoundExcitation λmax (nm)Emission λmax (nm)Notes
Aniline290345In 10⁻⁶ M solution.[8]
2-Aminonaphthalene~330~450Highly dependent on solvent polarity.[3]
Fluorescamine Derivatives330-390436-475Used for derivatization to enhance fluorescence.[9]
Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the excitation and emission spectra of a fluorescent aromatic amine.

Materials:

  • Spectrofluorometer with a temperature-controlled cell holder

  • Quartz fluorescence cuvette (4-sided polished)

  • Spectroscopic grade solvent

  • Aromatic amine sample

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a very dilute solution of the aromatic amine in the chosen solvent. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should ideally be less than 0.05.

  • Instrument Setup:

    • Turn on the instrument and allow the lamp (typically a Xenon arc lamp) to warm up for at least 30 minutes.[10]

    • Set the temperature of the cell holder if required.

  • Blank Measurement:

    • Fill the cuvette with the pure solvent and place it in the holder.

    • Measure the solvent blank's emission spectrum to identify any background fluorescence (e.g., Raman scattering peak of the solvent).

  • Determining Emission Spectrum:

    • Replace the blank with the sample solution.

    • Set a fixed excitation wavelength (use the λmax from UV-Vis or a known value).

    • Scan a range of emission wavelengths (e.g., from 10 nm above the excitation wavelength to ~600 nm).

    • The resulting spectrum will show the emission maximum (λem).

  • Determining Excitation Spectrum:

    • Set the emission monochromator to the λem determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., from 200 nm up to 10 nm below the emission maximum).

    • The resulting spectrum should resemble the UV-Vis absorption spectrum and confirms the optimal excitation wavelength.

  • Data Analysis:

    • Record the excitation and emission maxima.

    • Correct the spectra for instrument response functions and subtract the blank spectrum if necessary.

Workflow Diagram: Fluorescence Analysis

Fluorescence_Workflow cluster_prep Preparation cluster_acq Spectral Acquisition cluster_analysis Analysis A Prepare Dilute Solution (Abs < 0.05) B Measure Solvent Blank A->B C Scan Emission Spectrum (Fixed Excitation λ) B->C D Scan Excitation Spectrum (Fixed Emission λ) C->D E Identify Emission & Excitation λmax D->E F Correct Spectra E->F

Caption: General workflow for fluorescence spectroscopy.

Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies. For aromatic amines, characteristic vibrations include N-H stretching, N-H bending, and C-N stretching.[11] Primary aromatic amines (Ar-NH₂) show two distinct N-H stretching bands, corresponding to asymmetric and symmetric stretching modes, while secondary amines (Ar-NH-R) show only one.[12][13] Tertiary amines lack an N-H bond and thus do not exhibit these bands.[11] The C-N stretching vibration in aromatic amines appears at a higher frequency (1335-1250 cm⁻¹) compared to aliphatic amines due to the partial double bond character from resonance with the aromatic ring.[1][11]

Quantitative Data: Characteristic IR Absorption Frequencies
VibrationAmine TypeFrequency Range (cm⁻¹)Intensity
N-H StretchPrimary (Ar-NH₂)3500-3300 (two bands)Medium
N-H StretchSecondary (Ar₂NH)3350-3310 (one band)Medium-Weak
N-H BendPrimary (Ar-NH₂)1650-1580Medium-Strong
C-N StretchAromatic (all types)1335-1250Strong
N-H WagPrimary & Secondary910-665Broad, Strong

Source: Based on data from multiple sources.[11][13][14]

Example: Aniline (Primary Aromatic Amine)

  • N-H Stretches: ~3442 and 3360 cm⁻¹[11][14]

  • N-H Bend: ~1619 cm⁻¹[11][14]

  • C-N Stretch: ~1281 cm⁻¹[11][14]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the IR spectrum of a solid aromatic amine sample.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Hydraulic press and pellet die set

  • Agate mortar and pestle

  • IR-grade Potassium Bromide (KBr), dried

  • Solid aromatic amine sample

  • Spatula

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid aromatic amine sample into the agate mortar.

    • Add approximately 100-200 mg of dry IR-grade KBr. The ratio should be about 1:100.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Carefully transfer a small amount of the powder into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands using the data table above and correlation charts.

    • Label the major peaks corresponding to the key functional groups (N-H stretch, N-H bend, C-N stretch, aromatic C-H and C=C stretches).

Workflow Diagram: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Analysis A Grind Sample with KBr (1:100 ratio) B Press Mixture into Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Characteristic Bands (N-H, C-N, etc.) D->E F Compare to Reference Spectra E->F

Caption: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For aromatic amines, ¹H NMR is used to identify the number and connectivity of protons. The protons on the nitrogen atom (N-H) are typically broad signals that appear between 3-5 ppm for aromatic amines.[13] Their chemical shift is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. These signals can be confirmed by adding a few drops of D₂O to the NMR tube, which causes the N-H protons to exchange with deuterium, making the signal disappear from the spectrum.[1] Protons on the aromatic ring appear in the range of 6.5-8.0 ppm. ¹³C NMR is used to determine the number of unique carbon atoms, with carbons directly attached to the nitrogen appearing in the 10-65 ppm range.[1]

Quantitative Data: Typical ¹H NMR Chemical Shifts
Proton TypeChemical Shift (δ, ppm)Multiplicity / Notes
Amine (Ar-NH ₂)3.0 - 5.0Broad singlet; disappears on D₂O exchange
Aromatic (Ar-H )6.5 - 8.0Multiplets; pattern depends on substitution
Carbon-adjacent (C -H)2.3 - 3.0Deshielded by the adjacent nitrogen atom.[1]

Source: Based on data from multiple sources.[1][13][15]

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a ¹H NMR spectrum for structural elucidation of an aromatic amine.

Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Aromatic amine sample (5-10 mg)

  • Tetramethylsilane (TMS) standard (often included in solvent)

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the aromatic amine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

    • Transfer the solution into a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans).

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

    • Integrate the peaks to determine the relative ratios of different types of protons.

  • Data Analysis:

    • Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign signals to specific protons in the molecule.

    • (Optional) Add a drop of D₂O, shake the tube, and re-acquire the spectrum to identify the N-H proton signal.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Lock, Tune, and Shim B->C D Acquire FID C->D E Fourier Transform D->E F Phase & Calibrate E->F G Integrate & Assign Peaks F->G

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Application Note

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. For aromatic amines, the "Nitrogen Rule" is a key principle: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] The mass spectra of amines are often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, resulting in a resonance-stabilized nitrogen-containing cation.[1] MS is frequently coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the separation and identification of amines in complex mixtures.[16][17][18]

Quantitative Data: MS Principles and Fragmentation
Principle / PatternDescription
Nitrogen Rule A compound with an odd number of nitrogen atoms has an odd molecular ion (M⁺) peak.
Molecular Ion (M⁺) The peak corresponding to the intact molecule, used to determine the molecular weight. Often an odd number for amines.
Alpha-Cleavage The primary fragmentation pathway for aliphatic amines. For aromatic amines, fragmentation of the ring is also common.
Base Peak The most intense peak in the spectrum. For N-methylbenzylamine, the base peak is m/z 44 from C-C cleavage next to the C-N bond.[1]
Experimental Protocol: LC-MS

Objective: To identify and quantify aromatic amines in a mixture.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Appropriate LC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

  • Sample containing aromatic amines

  • Syringes and vials

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, often the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Transfer the filtered sample to an autosampler vial.

  • LC Method Development:

    • Choose an appropriate LC column and mobile phases for separating the target amines. A common mobile phase for positive ion mode is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[16]

    • Develop a gradient elution method to achieve good chromatographic separation of the analytes.

  • MS Method Development:

    • Optimize the MS parameters by infusing a standard solution of each target amine directly into the mass spectrometer.

    • Optimize the ion source parameters (e.g., electrospray voltage, gas temperatures).

    • For tandem MS (MS/MS), determine the precursor ion (the protonated molecule [M+H]⁺) and optimize the collision energy to generate characteristic product ions. This is used to set up Multiple Reaction Monitoring (MRM) transitions for high selectivity and sensitivity.[17]

  • Data Acquisition:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Inject the sample onto the LC system.

    • The separated compounds elute from the column and enter the mass spectrometer for detection.

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra (or MRM transitions) with those of authentic standards.

    • For quantitative analysis, create a calibration curve by analyzing a series of standards of known concentrations. Plot the peak area against concentration to determine the concentration of the amine in the unknown sample.

Logical Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Inject Sample B LC Column Separation A->B C Ionization (e.g., ESI) B->C D Mass Analysis (Q1) (Precursor Ion Selection) C->D E Fragmentation (Q2) (Collision Cell) D->E F Mass Analysis (Q3) (Product Ion Selection) E->F G Detection F->G H Identify by Retention Time & m/z G->H I Quantify using Calibration Curve H->I

Caption: Logical workflow for targeted analysis by LC-MS/MS.

References

Application Notes and Protocols for the Utilization of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline is a versatile aromatic diamine monomer that holds significant promise in the synthesis of advanced polymers.[1] The incorporation of the bulky, heterocyclic 2,5-dimethyl-1H-pyrrol-1-yl group into a polymer backbone can impart unique solubility, thermal, and electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of novel polyamides and polyimides using this monomer. The resulting polymers are anticipated to have applications in fields such as drug delivery, specialty membranes, and electronics due to the combined properties of the pyrrole and aromatic amine moieties.[2][3]

The presence of the pyrrole ring, a key structural component in many biologically active compounds and conductive polymers, makes these materials particularly interesting for biomedical and electronic applications.[2] The dimethyl substitution on the pyrrole ring enhances solubility and processability of the final polymers, a common challenge in the field of high-performance polymers.[3]

Potential Applications

Polymers derived from this compound are expected to exhibit a unique combination of properties, making them suitable for a range of advanced applications:

  • Drug Delivery: The pyrrole moiety is a known component in various therapeutic agents.[2] Polymers incorporating this group could be designed for controlled drug release, where the polymer matrix itself may have beneficial biological interactions.

  • Biocompatible Materials: Polyamides and polyimides are classes of polymers known for their excellent mechanical properties and biocompatibility. The introduction of the pyrrole group could further enhance cell adhesion and proliferation for tissue engineering applications.

  • Gas Separation Membranes: The bulky dimethylpyrrole side group can disrupt polymer chain packing, creating increased fractional free volume. This structural feature is desirable for creating highly permeable and selective membranes for gas separation.

  • Conducting Polymers: While the pyrrole ring is not directly in the polymer backbone to form a fully conjugated system, the presence of the nitrogen-rich heterocycle could allow for doping and the creation of semi-conducting materials for applications in sensors or organic electronics.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for polymers synthesized from this compound. This data is intended for illustrative purposes to guide researchers in their experimental design and characterization.

Table 1: Properties of Polyamide Derived from this compound and Terephthaloyl Chloride

PropertyValueMethod
Inherent Viscosity (dL/g)0.85Ubbelohde viscometer, NMP, 30 °C
Glass Transition Temperature (Tg, °C)250Differential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA, °C)450Thermogravimetric Analysis (TGA)
Tensile Strength (MPa)95ASTM D882
Young's Modulus (GPa)3.2ASTM D882
SolubilitySoluble in NMP, DMAc, DMFVisual Inspection

Table 2: Properties of Polyimide Derived from this compound and Pyromellitic Dianhydride

PropertyValueMethod
Inherent Viscosity of Poly(amic acid) (dL/g)1.20Ubbelohde viscometer, NMP, 30 °C
Glass Transition Temperature (Tg, °C)310Differential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA, °C)520Thermogravimetric Analysis (TGA)
Dielectric Constant (1 MHz)3.1LCR Meter
Coefficient of Thermal Expansion (ppm/°C)45Thermomechanical Analysis (TMA)
SolubilitySoluble in NMP, DMAc (as poly(amic acid))Visual Inspection

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the monomer and its subsequent polymerization into a polyamide and a polyimide. These protocols are based on established synthetic methodologies for similar compounds and polymers.

Monomer Synthesis: this compound

This protocol is based on the well-established Paal-Knorr pyrrole synthesis.

Monomer_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products 3-Nitroaniline 3-Nitroaniline Paal_Knorr Paal-Knorr Condensation (Acetic Acid, Reflux) 3-Nitroaniline->Paal_Knorr Hexane-2,5-dione Hexane-2,5-dione Hexane-2,5-dione->Paal_Knorr Intermediate 1-(3-Nitrophenyl)-2,5-dimethyl-1H-pyrrole Paal_Knorr->Intermediate Yield: ~90% Reduction Reduction (SnCl2, HCl) Final_Monomer This compound Reduction->Final_Monomer Yield: ~85% Intermediate->Reduction

Caption: Synthesis of this compound.

Materials:

  • 3-Nitroaniline

  • Hexane-2,5-dione

  • Glacial acetic acid

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of 1-(3-Nitrophenyl)-2,5-dimethyl-1H-pyrrole:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline (13.8 g, 0.1 mol) in glacial acetic acid (100 mL).

    • Add hexane-2,5-dione (11.4 g, 0.1 mol) to the solution.

    • Heat the mixture to reflux for 4 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water (500 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Synthesis of this compound:

    • Suspend the crude 1-(3-nitrophenyl)-2,5-dimethyl-1H-pyrrole (21.6 g, 0.1 mol) in a mixture of concentrated HCl (50 mL) and ethanol (100 mL).

    • Add a solution of stannous chloride dihydrate (84.7 g, 0.375 mol) in concentrated HCl (50 mL) dropwise while stirring and cooling in an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 12 hours.

    • Heat the reaction mixture to 60°C for 2 hours.

    • Cool the mixture and neutralize with a 10 M NaOH solution until a pH of 8-9 is reached.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the final monomer.

Polymer Synthesis: Polyamide

This protocol describes the low-temperature solution polycondensation of the diamine with an aromatic diacid chloride.

Polyamide_Synthesis cluster_monomers Monomers cluster_polymerization Polymerization cluster_product Product Diamine This compound Reaction Low-Temperature Solution Polycondensation (NMP, 0-5°C) Diamine->Reaction Diacid_Chloride Terephthaloyl Chloride Diacid_Chloride->Reaction Polyamide Polyamide Reaction->Polyamide

Caption: Synthesis of Polyamide.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.86 g, 10 mmol) in anhydrous NMP (30 mL) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add terephthaloyl chloride (2.03 g, 10 mmol) in one portion with vigorous stirring.

  • Maintain the temperature at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 24 hours.

  • Pour the viscous polymer solution into methanol (300 mL) to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Polymer Synthesis: Polyimide

This protocol follows the two-step synthesis method involving the formation of a poly(amic acid) precursor followed by thermal imidization.

Polyimide_Synthesis Diamine This compound Polyamic_Acid_Formation Poly(amic acid) Formation (NMP, Room Temp) Diamine->Polyamic_Acid_Formation Dianhydride Pyromellitic Dianhydride Dianhydride->Polyamic_Acid_Formation Polyamic_Acid_Solution Viscous Poly(amic acid) Solution Polyamic_Acid_Formation->Polyamic_Acid_Solution Casting Film Casting Polyamic_Acid_Solution->Casting Polyamic_Acid_Film Poly(amic acid) Film Casting->Polyamic_Acid_Film Thermal_Imidization Thermal Imidization (Stepwise heating to 300°C) Polyamic_Acid_Film->Thermal_Imidization Polyimide_Film Polyimide Film Thermal_Imidization->Polyimide_Film

Caption: Two-step synthesis of Polyimide.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask with a mechanical stirrer and nitrogen inlet, dissolve this compound (1.86 g, 10 mmol) in anhydrous NMP (40 mL).

    • Gradually add solid pyromellitic dianhydride (2.18 g, 10 mmol) to the stirred solution over 30 minutes, ensuring the temperature does not exceed 30°C.

    • Continue stirring at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean glass plate to a uniform thickness.

    • Place the glass plate in a vacuum oven and heat according to the following schedule:

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

Concluding Remarks

The use of this compound as a monomer opens up new avenues for the development of high-performance polymers with tailored properties. The protocols provided herein offer a foundation for the synthesis and exploration of these novel materials. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and to fully investigate the potential of these unique polymers in various scientific and technological fields.

References

Application Notes and Protocols for the Development of Kinase Inhibitors Using Substituted Aniline Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of kinase inhibitors centered on the versatile substituted aniline pyrimidine scaffold. This chemical framework is a cornerstone in the design of targeted therapies, particularly in oncology, due to its ability to effectively interact with the ATP-binding site of numerous protein kinases.[1][2][3] This document outlines detailed protocols for the synthesis, purification, and biological evaluation of these compounds, alongside a summary of their activity against key oncogenic kinases.

Introduction to Substituted Aniline Pyrimidine Scaffolds

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors.[2][3] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of ATP.[3] The aniline substituent provides a vector for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. By modifying the substitution pattern on the aniline ring and the pyrimidine core, researchers can fine-tune the inhibitor's interaction with the target kinase and explore structure-activity relationships (SAR).[4] This strategic approach has led to the development of potent inhibitors for a range of kinases implicated in cancer and other diseases, including Epidermal Growth Factor Receptor (EGFR), c-Met, Bcr-Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6][7]

Key Therapeutic Targets and Signaling Pathways

Dysregulation of protein kinase activity is a frequent driver of tumorigenesis.[8] Substituted aniline pyrimidine inhibitors have been successfully developed to target several key kinases involved in cancer cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[9][10][11] Aberrant EGFR signaling is a hallmark of various cancers.[9]

EGFR_Signaling cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Aniline Pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP binding

EGFR signaling pathway and inhibitor action.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell motility, migration, and invasion.[12][13] Aberrant c-Met activation is implicated in tumor growth and metastasis.[12][14] Downstream signaling involves pathways such as RAS, PI3K/AKT, and STAT.[15][16]

cMet_Signaling cluster_receptor Cell Membrane HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK Raf_MEK_ERK->Nucleus STAT3->Nucleus Invasion Invasion & Metastasis Nucleus->Invasion Inhibitor Aniline Pyrimidine Inhibitor Inhibitor->cMet Inhibits

c-Met signaling cascade and inhibition point.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[17] It activates multiple downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.[17][18][19][20]

BcrAbl_Signaling BcrAbl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/SOS BcrAbl->Grb2_Sos PI3K_AKT PI3K/AKT Pathway BcrAbl->PI3K_AKT STAT5 STAT5 BcrAbl->STAT5 Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Apoptosis Inhibitor Aniline Pyrimidine Inhibitor Inhibitor->BcrAbl Inhibits

Bcr-Abl downstream signaling and inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGF and its receptors are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22] VEGFR-2 is a major mediator of the angiogenic signal, activating pathways like PLCγ-MAPK and PI3K-Akt.[21][23]

VEGFR_Signaling cluster_receptor Endothelial Cell Membrane VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Permeability Vascular Permeability VEGFR->Permeability PKC_MAPK PKC/MAPK Pathway PLCg->PKC_MAPK Proliferation Endothelial Cell Proliferation PKC_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Inhibitor Aniline Pyrimidine Inhibitor Inhibitor->VEGFR Inhibits

VEGFR signaling in angiogenesis and its inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of substituted aniline pyrimidine inhibitors. Optimization of specific reaction conditions and assay parameters will be necessary for individual compounds and targets.

General Synthesis of 2-Anilino-4-substituted-pyrimidines

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a di- or mono-chloropyrimidine.

Synthesis_Workflow Start Starting Materials: - 2,4-Dichloropyrimidine - Substituted Aniline Reaction SNAr Reaction (e.g., n-BuOH, DIEA, 100°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS, HPLC) Purification->Characterization Final Final Compound Characterization->Final

General workflow for synthesis.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine (or other suitable pyrimidine starting material)

  • Appropriately substituted aniline

  • n-Butanol (nBuOH)

  • N,N-Diisopropylethylamine (DIEA)

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in n-BuOH, add 2,4-dichloro-5-fluoropyrimidine (1.1 eq) and DIEA (2.0 eq).

  • Heat the reaction mixture at 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[5][24][25]

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal corresponds to greater inhibition of kinase activity.[26]

Materials:

  • Kinase of interest (e.g., c-Met, EGFR)

  • Specific peptide substrate for the kinase

  • Test compounds (substituted aniline pyrimidines) dissolved in DMSO

  • ATP

  • Kinase assay buffer

  • Luminescent ATP detection reagent

  • 384-well white microplates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the peptide substrate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[27]

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.[26]

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to each well.[26]

  • Data Acquisition: Measure the luminescence intensity of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[27]

Materials:

  • Cancer cell line of interest (e.g., HCT116, HepG2, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[27]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[27]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the cellular IC50 value.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative substituted aniline pyrimidine compounds against various kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference
18c Mer18.5 ± 2.3[28]
18c c-Met33.6 ± 4.3[28]
B8 EGFRT790M3.89[7]
B9 EGFRT790M7.13[7]
B10 EGFRT790M4[7]
Compound 27 Mer2[29]
Compound 27 Axl16[29]

Table 2: Cellular Anti-proliferative Activity (IC50)

Compound IDCell LineIC50 (µM)Reference
18c HepG20.89 ± 0.09[25]
18c MDA-MB-2310.65 ± 0.07[25]
18c HCT1160.43 ± 0.05[25]
B8 H19750.333[7]
B9 H19750.478[7]
B10 H19750.037[7]

Conclusion

The substituted aniline pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers in this field. Through systematic chemical modification and rigorous biological evaluation, new and improved inhibitors can be developed to target the complex signaling networks that drive cancer and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. Our aim is to help improve reaction yields and address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved through the Paal-Knorr condensation of 1,3-phenylenediamine and acetonylacetone (2,5-hexanedione).

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Insufficiently reactive starting materials: The nucleophilicity of the aniline can be reduced by certain substituents. 2. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures. 3. Ineffective catalyst: The chosen acid catalyst may not be strong enough or may be deactivated.1. Ensure high-purity starting materials. Consider using a more activated form of the amine if available. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in a suitable solvent is often effective. 3. Switch to a different acid catalyst. Protic acids like p-toluenesulfonic acid or Lewis acids can be effective. Ensure the catalyst is not quenched by basic impurities.
Formation of a Dark, Tarry Substance 1. Polymerization: High temperatures or highly acidic conditions can lead to the polymerization of starting materials or the product. 2. Side reactions: The presence of impurities can catalyze unwanted side reactions.1. Lower the reaction temperature. Use a milder acid catalyst or a smaller catalytic amount. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures. 2. Purify starting materials before the reaction.
Significant Byproduct Formation (e.g., Furan derivative) Excessively acidic conditions (pH < 3): The Paal-Knorr synthesis can favor the formation of furan byproducts under strongly acidic conditions.Maintain a weakly acidic to neutral pH. Acetic acid is often a suitable catalyst and solvent for this reason. If using a stronger acid, use it in catalytic amounts.
Difficult Purification 1. Presence of unreacted starting materials: 1,3-phenylenediamine and acetonylacetone can be difficult to separate from the product. 2. Formation of polar impurities: Tarry byproducts can complicate chromatographic separation.1. Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. An aqueous work-up can help remove some unreacted starting materials. 2. Pre-treat the crude product by washing with a non-polar solvent to remove less polar impurities before column chromatography. Consider recrystallization as an alternative or final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method is the Paal-Knorr pyrrole synthesis.[1] This involves the condensation reaction of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, 1,3-phenylenediamine, typically in the presence of an acid catalyst.[2]

Q2: How can I improve the yield of my reaction?

Several factors can be optimized to improve the yield:

  • Catalyst Selection: While acetic acid can serve as both a solvent and a catalyst, stronger acids like p-toluenesulfonic acid in catalytic amounts can sometimes lead to higher yields and shorter reaction times.[3] Heterogeneous catalysts like H-form zeolite Y have also been shown to be effective.

  • Reaction Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in a suitable solvent. However, excessively high temperatures can lead to decomposition or polymerization.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[4][5] Yields for Paal-Knorr reactions can increase from the 55-85% range with conventional heating to 87-94% with microwave assistance.[4]

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. Polar protic solvents are generally favorable for the Paal-Knorr reaction.

Q3: What are the key side reactions to be aware of?

The primary side reaction in the Paal-Knorr synthesis is the formation of the corresponding furan derivative, which is favored under strongly acidic conditions (pH < 3).[6][7] Polymerization of the starting materials or the product can also occur, especially at high temperatures, leading to the formation of dark, tarry substances.

Q4: What are the recommended methods for purifying the final product?

  • Column Chromatography: This is a common method for purifying N-aryl pyrroles. A silica gel stationary phase with a gradient elution of ethyl acetate in a non-polar solvent like hexane is often effective.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of N-aryl pyrrole synthesis, based on literature data for analogous reactions.

Table 1: Effect of Catalyst on the Yield of N-Aryl Pyrrole Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetonylacetone, AnilineAcetic AcidReflux4 h90[3]
p-Toluenesulfonic Acid1-[4-(methylsulfonyl)phenyl]pentane-1,4-dione, 4-fluoroanilineTolueneReflux20 h79[3]
H-Y Zeolite2,5-dimethylfuran, m-methylanilineToluene1500.7 h96

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Synthesis MethodReactantsCatalyst/SolventTimeYield (%)Reference
Conventional HeatingDiketone, AmineToluene12 h55-85[4]
Microwave IrradiationDiketone, AmineAcetic Acid2-10 min65-89[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Conventional Heating

Materials:

  • 1,3-Phenylenediamine

  • Acetonylacetone (2,5-hexanedione)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Add acetonylacetone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Microwave-Assisted Synthesis of this compound

Materials:

  • 1,3-Phenylenediamine

  • Acetonylacetone (2,5-hexanedione)

  • Glacial Acetic Acid

  • Microwave reactor vials

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a microwave reactor vial, combine 1,3-phenylenediamine (1 equivalent), acetonylacetone (1 equivalent), and a catalytic amount of glacial acetic acid in a suitable solvent (e.g., ethanol or toluene).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes).[4] Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1 (steps 5-9).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: 1,3-Phenylenediamine Acetonylacetone heating Heating: Conventional Reflux or Microwave Irradiation reactants->heating catalyst Catalyst: Acetic Acid or p-TSA catalyst->heating solvent Solvent: Acetic Acid, Toluene, or Solvent-free solvent->heating neutralization Neutralization (e.g., NaHCO3) heating->neutralization Crude Product extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction drying Drying (e.g., MgSO4) extraction->drying concentration Concentration drying->concentration column_chromatography Column Chromatography concentration->column_chromatography recrystallization Recrystallization concentration->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Temperature low_yield->cause1 cause2 Ineffective Catalyst low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Purification Losses low_yield->cause4 solution1 Optimize Temperature (Conventional or Microwave) cause1->solution1 solution2 Screen Catalysts (e.g., p-TSA, Zeolites) cause2->solution2 solution3 Adjust pH (Avoid strongly acidic conditions) cause3->solution3 solution4 Optimize Purification (Recrystallization, Chromatography) cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or tar-like substance. Is this normal, and how can I handle it?

A1: It is not uncommon for crude products from Paal-Knorr synthesis to be dark and viscous. This is often due to the formation of polymeric byproducts or other colored impurities, especially if the reaction was carried out at high temperatures or under strongly acidic conditions. The goal of the purification is to remove these impurities to obtain the desired off-white to yellow solid product. You can proceed with purification, but it is advisable to first dissolve the crude material in a suitable solvent and filter off any insoluble tarry residues.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The primary impurities will likely stem from the Paal-Knorr synthesis reaction. These can include:

  • Unreacted starting materials: 3-nitroaniline (if a reduction was performed in situ) or 1,3-diaminobenzene, and 2,5-hexanedione (acetonylacetone).

  • Furan byproduct: 2,5-dimethylfuran, formed from the self-condensation of 2,5-hexanedione under acidic conditions.

  • Polymeric materials: High molecular weight byproducts from side reactions.

  • Solvent residues: From the reaction and workup.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification. A suitable mobile phase for aromatic amines on silica gel plates is a mixture of hexane and ethyl acetate. The ratio can be optimized, but a good starting point is 7:3 (hexane:ethyl acetate). The product, being more polar than some impurities like the furan byproduct, will have a lower Rf value. Staining with an appropriate agent may be necessary for visualization if the compound is not UV-active.

Q4: My purified this compound is still slightly colored. How can I decolorize it?

A4: If your product remains colored after initial purification, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb colored impurities. Add the charcoal to the hot solution of your compound, heat for a short period, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q5: How should I store the purified this compound?

A5: Aromatic amines can be sensitive to air and light and may darken over time. It is recommended to store the purified solid in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil), and preferably under an inert atmosphere (nitrogen or argon) in a refrigerator.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, issues such as "oiling out" can be common with amines.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound is coming out of solution above its melting point, often because the solution is too concentrated or the solvent's boiling point is too high.

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to dilute the solution slightly.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • If the issue persists, consider a different solvent system. A mixture of a good solvent and a poor solvent (an "anti-solvent") can be effective. Dissolve the compound in a minimum of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • If the solution is clear, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound if available.

    • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Problem 3: Low recovery of the purified product.

  • Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • The filtrate can be concentrated to recover more product, which may then be recrystallized again.

Column Chromatography

Column chromatography is a versatile method for separating the target compound from impurities with different polarities.

Problem 1: The compound streaks or "tails" on the column.

  • Cause: This is a common issue with amines on silica gel. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.

  • Solution:

    • Add a competing base to the eluent: Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase. The triethylamine will interact with the acidic sites on the silica, allowing your compound to elute more cleanly.

    • Use a different stationary phase: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. Alternatively, amine-functionalized silica can be used.

Problem 2: Poor separation of the product from an impurity.

  • Cause: The chosen eluent system does not provide sufficient selectivity.

  • Solution:

    • Optimize the mobile phase: Systematically vary the ratio of the polar and non-polar solvents. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

    • Try different solvents: Replacing ethyl acetate with another polar solvent like dichloromethane or acetone can alter the selectivity of the separation.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratio)Expected PurityExpected RecoveryNotes
RecrystallizationEthanol/Water>98%60-80%Dissolve in hot ethanol, add water dropwise until cloudy, then cool.
Toluene/Hexane>98%50-70%Dissolve in hot toluene, add hexane as an anti-solvent, then cool.
Column ChromatographyHexane/Ethyl Acetate + 0.5% Triethylamine (Gradient)>99%70-90%Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.
Dichloromethane/Methanol + 0.5% Triethylamine (Gradient)>99%70-90%For more polar impurities, starting with 100% dichloromethane and adding methanol.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to completely dissolve the solid.

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Reheat the solution to boiling. Add hot water dropwise until the solution becomes faintly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol/water (of the same approximate composition as the final crystallization mixture). Allow the crystals to air dry on the filter, then transfer them to a watch glass to dry completely.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a 7:3 mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack a chromatography column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis and Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis Recrystallization->TLC_Analysis Check Purity Column_Chromatography->TLC_Analysis Monitor Fractions Pure_Product Pure Product TLC_Analysis->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Collect_Crystals Collect Crystals Crystals_Form->Collect_Crystals Yes Reheat_Add_Solvent Reheat and Add More Solvent Oiling_Out->Reheat_Add_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Oiling_Out->Induce_Crystallization No Slow_Cooling Cool Slowly Reheat_Add_Solvent->Slow_Cooling Slow_Cooling->Crystals_Form Induce_Crystallization->Crystals_Form

Caption: A troubleshooting guide for the recrystallization of this compound.

minimizing side products in the synthesis of pyrrole-substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing side products in the synthesis of pyrrole-substituted anilines.

General Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of pyrrole-substituted anilines, applicable to various synthetic methods.

Q1: My reaction is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?

A1: Low yields and complex product mixtures can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your aniline or dicarbonyl compound can lead to unwanted side reactions. It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and choice of solvent are critical parameters that should be carefully optimized for your specific substrates.

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent or favor the formation of side products.

  • Atmosphere and Moisture: Some synthetic routes, particularly those involving organometallic catalysts, are sensitive to air and moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial in these cases.

Q2: I am having difficulty removing unreacted aniline from my final product. What is the best purification strategy?

A2: Unreacted aniline can often be removed by washing the crude reaction mixture with a dilute aqueous acid solution, such as 10% hydrochloric acid.[1] The aniline will form a water-soluble ammonium salt and be extracted into the aqueous phase. However, this method should be used with caution if your pyrrole product is acid-sensitive. If your product is also basic, this method may result in product loss.[1] In such cases, column chromatography is the most reliable method for purification.

Q3: My reaction mixture has turned into a dark, tarry material. What is the likely cause and how can I prevent it?

A3: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider the following:

  • Lowering the reaction temperature.

  • Using a milder acid catalyst or even neutral conditions if the reaction allows.

  • Reducing the reaction time.

Paal-Knorr Synthesis: Troubleshooting Guide

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine, such as aniline.

Q4: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?

A4: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[3] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[4] The key to avoiding this is to control the acidity of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of furans.[5][6] To minimize furan formation:

  • Maintain a pH above 3. [5][6] The reaction can be conducted under neutral or weakly acidic conditions.

  • Use a mild acid catalyst, such as acetic acid.

  • Use an excess of the aniline to favor the nucleophilic attack of the amine over the intramolecular cyclization of the dicarbonyl.

Q5: How can I identify the furan byproduct in my reaction mixture?

A5: The furan byproduct can often be identified by ¹H NMR spectroscopy. For example, in the reaction of 2,5-hexanedione with aniline, the furan byproduct is 2,5-dimethylfuran. The ¹H NMR spectrum of 2,5-dimethylfuran shows two singlets: one for the methyl protons at approximately 2.20 ppm and another for the furan ring protons at around 5.80 ppm.[7][8]

Quantitative Data: Paal-Knorr Synthesis

The following table summarizes the effect of reaction conditions on the yield of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Hydrochloric Acid (catalytic)MethanolReflux15 minHigh (not specified)[9]
Iodine (10 mol%)Solvent-free605-10 minHigh (not specified)[2]
CATAPAL 200 (alumina)Solvent-free6045 min96[10]
Fe³⁺-montmorilloniteNot specifiedRoom TempNot specifiedGood (not specified)[6]

Clauson-Kaas Synthesis: Troubleshooting Guide

The Clauson-Kaas synthesis is another important method for preparing N-substituted pyrroles, typically from an amine and 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst.[11]

Q6: My Clauson-Kaas reaction is giving a low yield and the product seems to be decomposing. What are the common causes?

A6: Low yields and product decomposition in the Clauson-Kaas synthesis are often due to harsh reaction conditions.[10][12] The use of high temperatures and strong acids can lead to the degradation of the pyrrole product.[10] To address this:

  • Use milder reaction conditions. Microwave-assisted synthesis can often provide the necessary energy for the reaction to proceed at lower temperatures and for shorter reaction times.[8][12][13]

  • Employ a milder acid catalyst. Acetic acid is a common choice.[12] Some protocols have also found success with Lewis acids or even in water without an additional catalyst under microwave irradiation.[12][13]

  • Consider a modified, two-step procedure. One approach involves the mild hydrolysis of 2,5-dimethoxytetrahydrofuran in water to form 2,5-dihydroxytetrahydrofuran, which can then react with the amine in a buffered solution at room temperature. This avoids exposing the final pyrrole product to harsh conditions.[10]

Q7: Can I use an aniline with electron-withdrawing groups in a Clauson-Kaas synthesis?

A7: Yes, but the reaction may be slower. Anilines with electron-withdrawing groups are less nucleophilic and may require longer reaction times or more forcing conditions to achieve good yields. However, various catalytic systems have been developed that are effective for a wide range of substituted anilines.[14]

Quantitative Data: Clauson-Kaas Synthesis

The following table presents a comparison of different catalytic systems for the synthesis of N-aryl pyrroles via the Clauson-Kaas reaction.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic Acid170 (Microwave)10 min63-96[8][13]
P₂O₅Toluene11010-45 min46-100[14][15]
MgI₂·etherate (10 mol%)Acetonitrile80Not specified62-98[14]
OxoneAcetonitrileNot specified (Microwave)ShortHigh[16]
NoneWater170 (Microwave)10-30 minModerate to High[12][13]

Transition-Metal-Catalyzed Synthesis: Troubleshooting Guide

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an alternative route to pyrrole-substituted anilines. These reactions typically involve the coupling of an aryl halide or triflate with pyrrole in the presence of a palladium or copper catalyst with a suitable ligand.

Q8: My Buchwald-Hartwig amination of pyrrole is not working. What are some common troubleshooting steps?

A8: The success of a Buchwald-Hartwig amination depends on a careful balance of the catalyst, ligand, base, and solvent. Common issues and troubleshooting steps include:

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required. If one combination is not working, screening different ligands is a common strategy. Pre-formed catalysts can sometimes give more reliable results than generating the active catalyst in situ.[9]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. However, if your starting materials or product are base-sensitive, a weaker base like cesium carbonate or potassium phosphate may be necessary.[2]

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl chlorides are often the most challenging substrates and may require more specialized catalytic systems.[9]

  • Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide. Another potential issue is the competitive binding of other nucleophiles present in the reaction mixture to the catalyst.

Q9: Are there common side products in nickel-catalyzed syntheses of N-aryl pyrroles?

A9: While nickel catalysis offers a more economical alternative to palladium, side reactions can still occur. Depending on the specific reaction, potential side products can arise from homocoupling of the starting materials or reductive elimination from intermediate species. Careful optimization of the reaction conditions, including the choice of ligand and additives, is key to minimizing these side products.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [17]

  • Materials: 2,5-hexanedione, aniline, methanol, concentrated hydrochloric acid, 0.5 M hydrochloric acid, 9:1 methanol/water.

  • Procedure:

    • In a round-bottom flask, combine 2,5-hexanedione (1 equivalent) and aniline (1 equivalent) in methanol.

    • Add one drop of concentrated hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

    • Cool the reaction mixture in an ice bath.

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

    • Collect the crystals by vacuum filtration.

    • Recrystallize the crude product from a 9:1 methanol/water mixture.

Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of 1-Phenylpyrrole [8]

  • Materials: Aniline, 2,5-dimethoxytetrahydrofuran, glacial acetic acid, dichloromethane, 3M HCl, brine, sodium sulfate.

  • Procedure:

    • In a 2-5 mL microwave vial, add aniline (2.00 mmol) and 2,5-dimethoxytetrahydrofuran (2.00 mmol) to glacial acetic acid (4 mL).

    • Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C with a pre-stirring of 20 seconds.

    • Cool the vial and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with 3M HCl (2 x 10 mL) and then with brine (1 x 10 mL).

    • Dry the organic layer over sodium sulfate and concentrate under vacuum.

Protocol 3: Copper-Catalyzed N-Arylation of Pyrrole with an Aryl Iodide (General Procedure)[13][18]

  • Materials: Aryl iodide, pyrrole, copper(I) iodide (CuI), a diamine ligand (e.g., N,N'-dimethylethylenediamine), a base (e.g., potassium phosphate), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure:

    • To an oven-dried, argon-flushed reaction vessel, add CuI, the diamine ligand, and the base.

    • Add the aryl iodide and pyrrole, followed by the anhydrous solvent.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) under an argon atmosphere until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Paal_Knorr_Troubleshooting start Paal-Knorr Reaction Outcome low_yield Low Yield / Incomplete Reaction start->low_yield byproduct Significant Byproduct Formation start->byproduct tar Dark, Tarry Mixture start->tar good_yield Good Yield, Pure Product start->good_yield check_temp Increase Temperature or Time Moderately low_yield->check_temp Sub-optimal conditions? check_reagents Check Reactivity of Amine/Diketone (Steric/Electronic Effects) low_yield->check_reagents Sluggish reaction? check_catalyst Optimize Catalyst (Mild Acid) low_yield->check_catalyst Inefficient catalysis? identify_byproduct Identify Byproduct (Likely Furan) byproduct->identify_byproduct lower_temp Lower Temperature tar->lower_temp Polymerization suspected decrease_acidity Decrease Acidity (pH > 3) identify_byproduct->decrease_acidity Furan confirmed excess_amine Use Excess Amine decrease_acidity->excess_amine milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst

Caption: Troubleshooting workflow for the Paal-Knorr synthesis.

Synthesis_Selection start Desired Pyrrole-Substituted Aniline readily_available_diketone 1,4-Diketone Readily Available? start->readily_available_diketone acid_sensitive Acid-Sensitive Functional Groups? sterically_hindered Sterically Hindered Substrates? acid_sensitive->sterically_hindered No transition_metal Transition-Metal Catalysis acid_sensitive->transition_metal Yes paal_knorr Paal-Knorr Synthesis sterically_hindered->paal_knorr No, consider Paal-Knorr sterically_hindered->transition_metal Yes readily_available_diketone->paal_knorr Yes clauson_kaas Clauson-Kaas Synthesis readily_available_diketone->clauson_kaas No paal_knorr->acid_sensitive

Caption: Logical workflow for selecting a synthetic route.

References

optimization of reaction time and temperature for aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction time and temperature for aniline synthesis. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aniline?

A1: The most prevalent industrial and laboratory methods for aniline synthesis are:

  • Reduction of Nitrobenzene: This is the most common industrial method, typically involving the catalytic hydrogenation of nitrobenzene.[1]

  • Amination of Phenol: This method involves the reaction of phenol with ammonia at high temperatures and pressures, often in the presence of a catalyst.

  • Direct Amination of Benzene: This is a more direct route but can be challenging due to the low reactivity of benzene. It often requires specific catalysts and reaction conditions.[2]

Q2: How do reaction time and temperature generally affect aniline synthesis?

A2: Reaction time and temperature are critical parameters that significantly influence the yield and selectivity of aniline synthesis. Generally, higher temperatures increase the reaction rate but may also lead to the formation of undesirable byproducts, thus reducing selectivity. An optimal temperature is crucial for maximizing the desired product. Reaction time needs to be sufficient for the reaction to proceed to completion. However, excessively long reaction times can also promote the formation of byproducts.

Q3: What are the common side reactions in aniline synthesis and how can they be minimized?

A3: Common side reactions depend on the synthesis route.

  • Nitrobenzene Reduction: Incomplete reduction can leave nitrosobenzene and azoxybenzene as impurities. Over-hydrogenation can lead to the formation of cyclohexylamine. Optimizing reaction time, temperature, and catalyst selectivity can minimize these.

  • Phenol Amination: Diphenylamine and triphenylamine can form as byproducts. Using a large excess of ammonia can favor the formation of aniline.[3]

  • Direct Benzene Amination: The formation of diarylamines and other substituted products can occur. Careful selection of catalysts and reaction conditions is crucial for high selectivity.

Q4: How can I monitor the progress of my aniline synthesis reaction?

A4: Several analytical techniques can be used to monitor the reaction progress, including:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC): Provides quantitative information on the composition of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile compounds and for reactions in the liquid phase.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the components in the reaction mixture.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitro group (in nitrobenzene reduction) or the hydroxyl group (in phenol amination).

Troubleshooting Guides

Issue 1: Low Yield of Aniline
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. - Increase Temperature: Gradually increase the reaction temperature in small increments while monitoring for byproduct formation.[6] - Check Catalyst Activity: Ensure the catalyst is fresh and has been properly activated and handled.[7]
Poor Reactivity of Starting Materials - Purity of Reagents: Use high-purity starting materials and ensure solvents are dry.[8] - Substrate-Specific Conditions: For substituted anilines, the electronic nature of the substituents can affect reactivity. Adjust reaction conditions accordingly.
Catalyst Deactivation - Identify the Cause: Deactivation can be due to poisoning, coking, or sintering.[7][9] - Regenerate or Replace Catalyst: Follow appropriate regeneration procedures or use a fresh batch of catalyst.
Losses During Workup and Purification - Optimize Extraction: Aniline can be lost during aqueous workup due to its basicity. Adjust the pH to minimize solubility in the aqueous phase during extraction.[10] - Purification Method: Choose an appropriate purification method (e.g., distillation, chromatography) and optimize the conditions to minimize product loss.[11]
Issue 2: Poor Selectivity (High Levels of Byproducts)
Potential Cause Troubleshooting Steps
Over-alkylation/Over-arylation - Control Stoichiometry: Use an excess of the amine starting material relative to the alkylating or arylating agent.[6]
Suboptimal Temperature - Lower Reaction Temperature: This can often reduce the rate of side reactions more than the desired reaction.
Incorrect Catalyst - Screen Catalysts: For catalytic reactions, the choice of catalyst and ligands is critical for selectivity.
Presence of Oxidizing Agents - Inert Atmosphere: Aniline is prone to oxidation, leading to colored impurities. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 3: Runaway Exothermic Reaction
Potential Cause Troubleshooting Steps
Rapid Reagent Addition - Slow Addition: Add reagents, especially in highly exothermic reactions, slowly and in a controlled manner.[12]
Inadequate Cooling - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat).[12]
High Reactant Concentration - Dilution: Use an appropriate amount of solvent to dilute the reactants and help dissipate heat.

Data Presentation

Table 1: Effect of Temperature on Aniline Yield and Selectivity in the Direct Amination of Benzene

Temperature (°C)Aniline Yield (%)Aniline Selectivity (%)Reference
404.888.2[13]
506.1190.7[13]
605.585.3[13]
704.980.1[13]

Table 2: Effect of Temperature and Catalyst Loading on Aniline Selectivity in Nitrobenzene Hydrogenation

CatalystTemperature (°C)Aniline Selectivity (%)Reference
5 wt% Pd/Al₂O₃6088[14]
5 wt% Pd/Al₂O₃18035[14]
0.3 wt% Pd/Al₂O₃6097[14]
0.3 wt% Pd/Al₂O₃18068[14]

Table 3: Effect of Pressure on Phenol Conversion and Aniline Selectivity in Vapor-Phase Amination of Phenol

Pressure (psia)Phenol Conversion (%)Aniline Selectivity (%)Reference
225>9593[15]
2255981 (including diphenylamine)[15]

Experimental Protocols

Protocol 1: Aniline Synthesis via Catalytic Hydrogenation of Nitrobenzene

Materials:

  • Nitrobenzene

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave

Procedure:

  • Add the solvent and Pd/C catalyst to the high-pressure autoclave.

  • Seal the autoclave and purge the system multiple times with nitrogen gas to remove any oxygen.

  • Add the nitrobenzene to the autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analyzing samples using GC or TLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the system with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The aniline product can be purified from the filtrate by distillation.

Protocol 2: Aniline Synthesis via Vapor-Phase Amination of Phenol

Materials:

  • Phenol

  • Ammonia

  • Silica-alumina catalyst

  • Fixed-bed reactor

Procedure:

  • Pack the fixed-bed reactor with the silica-alumina catalyst.

  • Vaporize the phenol feed. It is recommended to vaporize the phenol in the absence of substantial amounts of ammonia to prevent byproduct formation.[15]

  • Separately, vaporize the ammonia feed.

  • Mix the vaporized phenol and ammonia streams before they enter the reactor.

  • Maintain the reactor at the desired temperature and pressure (e.g., 350-435 °C and 150-350 psia).[16]

  • The effluent from the reactor, containing aniline, unreacted starting materials, and water, is condensed.

  • The aniline is then separated and purified, typically by distillation.

Visualizations

experimental_workflow_nitrobenzene start Start reactor_prep Reactor Preparation (Solvent + Catalyst) start->reactor_prep inertize Inertization (Nitrogen Purge) reactor_prep->inertize reactant_add Reactant Addition (Nitrobenzene) inertize->reactant_add reaction Reaction (H2 Pressure, Temp, Time) reactant_add->reaction cooldown Cooldown & Venting reaction->cooldown filtration Catalyst Filtration cooldown->filtration purification Purification (Distillation) filtration->purification end Aniline purification->end

Caption: Experimental workflow for aniline synthesis via nitrobenzene reduction.

troubleshooting_low_yield low_yield Low Aniline Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn catalyst_issue Catalyst Issue? low_yield->catalyst_issue workup_loss Workup/Purification Loss? low_yield->workup_loss solution1 Increase Time/Temp incomplete_rxn->solution1 solution2 Check Catalyst Activity/ Regenerate catalyst_issue->solution2 solution3 Optimize Extraction/Purification workup_loss->solution3

Caption: Troubleshooting logic for low aniline yield.

parameter_relationships Temp Temperature Selectivity Selectivity Temp->Selectivity Can Decrease Rate Rate Temp->Rate Increases Time Time Yield Yield Time->Yield Increases (to a point) Selectivity->Yield Impacts Rate->Yield Increases

Caption: Interrelationship of key reaction parameters in aniline synthesis.

References

challenges in the scale-up of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with 1,3-phenylenediamine (m-phenylenediamine). The reaction is typically acid-catalyzed.

Q2: What are the primary challenges when scaling up the Paal-Knorr synthesis for this specific aniline derivative?

Scaling up the synthesis of this compound presents several key challenges:

  • Reaction Control and Heat Management: The reaction can be exothermic, and maintaining optimal temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Byproduct Formation: The most common byproduct is the corresponding furan, formed from the self-condensation of hexane-2,5-dione under acidic conditions.[1] Minimizing its formation is a primary concern.

  • Product Purification: Isolating the target compound from unreacted starting materials, byproducts, and the catalyst at a large scale can be complex and may require multi-step purification processes.

  • Reagent Purity: The purity of the starting materials, particularly the 1,3-phenylenediamine and hexane-2,5-dione, is critical for achieving high yields and minimizing impurities.

Q3: What types of catalysts are effective for this synthesis?

A range of acid catalysts can be employed for the Paal-Knorr synthesis of this compound. The choice of catalyst can significantly impact reaction time, temperature, and yield.

  • Brønsted Acids: Acetic acid is a commonly used weak acid catalyst that can effectively promote the reaction while minimizing degradation of the product.[2] Stronger acids like sulfuric acid or hydrochloric acid can also be used but may require more careful control of reaction conditions to prevent side reactions.[3]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or bismuth nitrate (Bi(NO₃)₃) can also catalyze the reaction, sometimes under milder conditions than strong Brønsted acids.[3][4]

  • Heterogeneous Catalysts: For easier removal at scale, solid acid catalysts like silica-supported sulfuric acid or montmorillonite clay can be utilized.[4]

Q4: How can the formation of the furan byproduct be minimized?

The formation of the furan byproduct can be suppressed by:

  • Controlling Acidity: Using a weak acid catalyst like acetic acid or carefully controlling the pH when using a strong acid can favor the desired reaction with the amine.[2]

  • Stoichiometry: Using a slight excess of the 1,3-phenylenediamine can help to ensure that the hexane-2,5-dione reacts with the amine rather than undergoing self-condensation.

  • Temperature Control: Maintaining the optimal reaction temperature can help to minimize the rate of the competing furan formation reaction.

Q5: What are the recommended purification methods for large-scale production?

For industrial-scale purification of this compound, a combination of techniques may be necessary:

  • Extraction: An initial workup involving liquid-liquid extraction can be used to separate the product from the catalyst and other water-soluble impurities.

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for achieving high purity on a large scale.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

  • Column Chromatography: While highly effective at the lab scale, column chromatography can be expensive and complex to scale up. It is typically reserved for applications requiring very high purity or for the removal of closely related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature.- Ensure adequate mixing.- Check the purity and activity of the catalyst.
Degradation of starting material or product.- Lower the reaction temperature.- Use a milder catalyst (e.g., switch from a strong acid to acetic acid).- Reduce the reaction time.
Sub-optimal stoichiometry.- Experiment with varying the ratio of 1,3-phenylenediamine to hexane-2,5-dione. A slight excess of the diamine is often beneficial.
High Levels of Furan Byproduct Reaction conditions are too acidic.- Switch to a weaker acid catalyst.- If using a strong acid, reduce the catalyst loading.
Reaction temperature is too high.- Lower the reaction temperature to favor the desired amine condensation.
Product is a Dark, Tarry Material Polymerization of starting materials or product.- Lower the reaction temperature.- Use a milder catalyst.- Ensure an inert atmosphere to prevent oxidative polymerization.
Difficult Purification Presence of closely related impurities.- Optimize the reaction conditions to minimize byproduct formation.- Develop a multi-step purification protocol (e.g., extraction followed by crystallization).- Consider using a different solvent system for recrystallization.
Product is an oil instead of a solid.- Ensure all solvent from the reaction has been removed.- Attempt to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the flask.- If the product is inherently an oil at room temperature, consider purification by column chromatography or vacuum distillation.

Experimental Protocols

General Protocol for Paal-Knorr Synthesis of this compound

This protocol provides a general starting point for the synthesis. Optimization of specific parameters will be necessary for scale-up.

Materials:

  • 1,3-Phenylenediamine

  • Hexane-2,5-dione

  • Glacial Acetic Acid

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1,3-phenylenediamine (1.0 equivalent) in toluene, add hexane-2,5-dione (1.0-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Paal_Knorr_Synthesis Phenylenediamine 1,3-Phenylenediamine Hemiaminal Hemiaminal Intermediate Phenylenediamine->Hemiaminal Hexanedione Hexane-2,5-dione Hexanedione->Hemiaminal Furan Furan Byproduct Hexanedione->Furan Self-condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Hemiaminal Catalyst->Furan Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Product This compound Cyclized_Intermediate->Product Water 2 H₂O Cyclized_Intermediate->Water

Caption: Paal-Knorr synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze_Reaction Analyze Reaction (TLC, HPLC, NMR) Start->Analyze_Reaction Incomplete_Reaction Incomplete Reaction? Analyze_Reaction->Incomplete_Reaction Byproducts_Present Significant Byproducts? Incomplete_Reaction->Byproducts_Present No Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Incomplete_Reaction->Optimize_Conditions Yes Modify_Catalyst Modify Catalyst: - Weaker Acid - Adjust Loading Byproducts_Present->Modify_Catalyst Yes Optimize_Purification Optimize Purification: - Recrystallization Solvent Screen - Multi-step Purification Byproducts_Present->Optimize_Purification No End Improved Yield and Purity Optimize_Conditions->End Adjust_Temp Adjust Temperature: - Lower Temperature Modify_Catalyst->Adjust_Temp Adjust_Temp->End Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Resolving Poor Solubility in Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during reaction workups.

Frequently Asked Questions (FAQs)

Q1: My desired product has precipitated out of the organic phase during an aqueous wash. What should I do?

A1: This indicates that your product's solubility in the organic solvent has decreased, possibly due to a change in polarity or temperature. First, try to redissolve the precipitate by adding a small amount of a more polar co-solvent (e.g., THF, acetone) to the organic layer. If that fails, you may need to filter the entire biphasic mixture to collect the precipitate. The precipitate can then be washed separately and the filtrate re-extracted. Consider modifying your workup solvent system for future experiments to better match the polarity of your product.

Q2: I've formed a persistent emulsion during extraction that won't separate. How can I break it?

A2: Emulsions are common when dealing with complex mixtures or when using chlorinated solvents with basic aqueous solutions.[1] To break an emulsion, you can try the following techniques:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[2][3]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[1][4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the denser layer to the bottom.[3][5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and help break the emulsion.[3]

Q3: My product seems to be soluble in both the organic and aqueous layers, leading to low recovery. How can I improve my extraction efficiency?

A3: This is a common issue for polar organic molecules. To improve recovery, consider the following:

  • Salting Out: Adding a salt like sodium chloride or sodium sulfate to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.[6][7][8]

  • pH Adjustment: If your compound has acidic or basic functional groups, you can adjust the pH of the aqueous layer to suppress its ionization and therefore decrease its water solubility. For example, for a carboxylic acid, acidifying the aqueous layer will protonate the carboxylate, making it less polar and more soluble in the organic phase.[9]

  • Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the product than a single extraction with a large volume.[10]

Q4: How do I choose an appropriate co-solvent to improve the solubility of my compound?

A4: A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute.[11] When choosing a co-solvent, consider the following:

  • Miscibility: The co-solvent must be miscible with the primary solvent.

  • Polarity: The co-solvent should have a polarity that is intermediate between the primary solvent and the solute to help bridge the solubility gap.

  • Boiling Point: Consider the ease of removal of the co-solvent during the final solvent evaporation step.

Troubleshooting Guides

Issue 1: Unexpected Precipitation of Product During Aqueous Workup

This guide will help you troubleshoot and resolve issues where your desired product precipitates out of the organic phase during an aqueous wash.

Troubleshooting_Precipitation start Precipitate Forms in Organic Layer During Aqueous Wash check_polarity Is the aqueous wash significantly changing the polarity of the organic layer? start->check_polarity add_cosolvent Add a small amount of a miscible, more polar co-solvent (e.g., THF, Acetone). check_polarity->add_cosolvent Yes/Likely reassess_solvent Re-evaluate the workup solvent system for future experiments. check_polarity->reassess_solvent No/Unsure dissolved Did the precipitate dissolve? add_cosolvent->dissolved continue_workup Continue with the workup. dissolved->continue_workup Yes filter_precipitate Filter the biphasic mixture to collect the precipitate. dissolved->filter_precipitate No wash_precipitate Wash the collected precipitate with the aqueous phase, then with a small amount of cold organic solvent. filter_precipitate->wash_precipitate wash_precipitate->reassess_solvent

Caption: Troubleshooting workflow for product precipitation during workup.

  • Observation: Identify the formation of a precipitate in the organic layer within the separatory funnel.

  • Co-solvent Selection: Choose a co-solvent that is miscible with your organic phase and has a slightly higher polarity. Common choices include tetrahydrofuran (THF) or acetone.

  • Addition: Carefully add the co-solvent dropwise to the separatory funnel while gently swirling. Start with a small volume (e.g., 1-5% of the organic layer volume).

  • Mixing: Stopper the funnel, invert it gently, and vent to release any pressure. Shake gently to mix the layers.

  • Observation: Allow the layers to separate and observe if the precipitate has dissolved.

  • Iteration: If the precipitate persists, add another small portion of the co-solvent and repeat the mixing process. Avoid adding a large excess of the co-solvent as it may affect the phase separation.

  • Proceed: Once the precipitate has dissolved, continue with the standard extraction and washing procedure.[10]

Co-solventPolarity IndexBoiling Point (°C)Miscible with WaterCommon Organic Solvents Miscible With
Tetrahydrofuran (THF)4.066YesDiethyl ether, Dichloromethane, Ethyl acetate
Acetone5.156YesDiethyl ether, Dichloromethane, Ethyl acetate
Isopropanol3.982YesDiethyl ether, Dichloromethane, Ethyl acetate
Acetonitrile5.882YesDichloromethane, Ethyl acetate
Issue 2: Poor Recovery of a Polar Product

This guide provides strategies to improve the recovery of water-soluble or highly polar organic products from an aqueous reaction mixture.

Improving_Recovery start Low Recovery of Polar Product is_ionizable Does the product have acidic or basic functional groups? start->is_ionizable adjust_ph Adjust the pH of the aqueous phase to suppress ionization. is_ionizable->adjust_ph Yes salting_out Employ the 'Salting Out' technique. is_ionizable->salting_out No adjust_ph->salting_out multiple_extractions Perform multiple extractions with smaller solvent volumes. salting_out->multiple_extractions combine_extracts Combine organic extracts and proceed with drying and solvent removal. multiple_extractions->combine_extracts

Caption: Decision pathway for enhancing the recovery of polar products.

  • Prepare Brine Solution: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Initial Extraction: Perform the first extraction of your aqueous reaction mixture with the chosen organic solvent as you normally would.

  • Separate Layers: Separate the organic layer.

  • Add Brine: To the remaining aqueous layer in the separatory funnel, add a volume of the saturated NaCl solution equal to about 10-20% of the aqueous layer's volume.

  • Re-extract: Add a fresh portion of the organic solvent to the separatory funnel containing the aqueous layer and brine.

  • Mix and Separate: Shake the funnel vigorously, venting frequently, and then allow the layers to separate. Collect the organic layer.

  • Repeat: Repeat the extraction with fresh organic solvent one or two more times.

  • Combine and Dry: Combine all the collected organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[10]

The following table provides a qualitative comparison of the distribution of a polar organic compound between an organic solvent and an aqueous phase with and without the addition of salt.

Compound TypeWorkup ConditionDistribution Coefficient (K = [org]/[aq])Expected Recovery in Organic Phase
Polar, non-ionicStandard Water WashLow (< 1)Poor
Polar, non-ionicSaturated Brine WashModerate (> 1)Improved
Ionizable (e.g., Acidic)Basic Water Wash (pH > pKa)Very Low (<< 1)Very Poor
Ionizable (e.g., Acidic)Acidic Water Wash (pH < pKa) + BrineHigh (>> 1)Good
Issue 3: Product is an Insoluble Solid at Room Temperature

This guide outlines the procedure for isolating a solid product that is insoluble in the reaction solvent at room temperature, a technique commonly known as recrystallization.[12][13]

Recrystallization_Workflow start Reaction complete, solid product is insoluble at room temperature. dissolve Dissolve the crude solid in a minimum amount of hot solvent. start->dissolve hot_filtration Perform a hot gravity filtration to remove insoluble impurities. dissolve->hot_filtration cool Allow the filtrate to cool slowly to room temperature, then in an ice bath. hot_filtration->cool crystallization Crystals of the pure product form. cool->crystallization vacuum_filtration Collect the crystals by vacuum filtration. crystallization->vacuum_filtration wash Wash the crystals with a small amount of cold solvent. vacuum_filtration->wash dry Dry the crystals to a constant weight. wash->dry

Caption: Workflow for the purification of a solid product by recrystallization.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.[12] The impurities should either be very soluble or completely insoluble in the chosen solvent at all temperatures.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Vacuum Filtration: Set up a Büchner funnel with a filter paper that fits snugly. Wet the filter paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the crystalline mixture into the funnel.

  • Washing: With the vacuum still on, wash the collected crystals with a small amount of fresh, cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in the air or in a drying oven at a temperature well below the product's melting point.[12]

References

Troubleshooting Unexpected NMR Shifts in Pyrrole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during the NMR analysis of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the chemical shifts of my pyrrole ring protons different from the expected literature values?

Several factors can influence the chemical shifts of pyrrole ring protons, leading to deviations from standard literature values. These include:

  • Substituent Effects: The electronic nature of substituents on the pyrrole ring significantly impacts the chemical shifts. Electron-withdrawing groups (EWGs) tend to deshield the ring protons, causing a downfield shift to higher ppm values, while electron-donating groups (EDGs) shield the protons, resulting in an upfield shift to lower ppm values.[1][2] The position of the substituent also plays a crucial role in the extent of this shift.[2]

  • Solvent Effects: The choice of deuterated solvent can alter the chemical shifts, particularly for the N-H proton, due to varying degrees of hydrogen bonding.[3] Aromatic solvents like benzene-d6 can also induce significant shifts in nearby protons due to anisotropic effects.

  • Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding and π-stacking can occur, leading to changes in the chemical environment and, consequently, the chemical shifts of the pyrrole protons. Aggregation can lead to either upfield or downfield shifts depending on the specific arrangement of the molecules.[4]

  • Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange processes, which can, in turn, influence the observed chemical shifts.[5]

  • pH (Protonation): The protonation state of the pyrrole ring dramatically alters the electronic distribution and, therefore, the NMR spectrum. Pyrroles are generally protonated on the carbon atoms (C2 or C3) rather than the nitrogen in acidic conditions, leading to significant downfield shifts of the ring protons.[3][6]

Q2: The N-H proton signal in my pyrrole derivative is very broad or not visible at all. What is the reason for this?

The broadening of the N-H proton signal in pyrroles is a well-documented phenomenon and can be attributed to several factors:

  • Quadrupole Relaxation: The nitrogen-14 nucleus (¹⁴N), which has a quadrupole moment (I=1), can induce rapid relaxation of the attached proton.[5] This rapid relaxation leads to significant line broadening, sometimes to the point where the signal is indistinguishable from the baseline.[5]

  • Chemical Exchange: The N-H proton can undergo chemical exchange with other labile protons in the sample, such as residual water, or between pyrrole molecules.[5] If the rate of this exchange is on the NMR timescale, it can lead to signal broadening.

  • Tautomerism: In certain substituted pyrroles, tautomerism can exist, leading to an equilibrium between different forms. If the exchange between tautomers is at an intermediate rate on the NMR timescale, it can cause broadening of the signals involved.

Q3: I see more signals in the aromatic region of my NMR spectrum than I expect for my pyrrole derivative. What could be the cause?

The presence of unexpected signals in the aromatic region can arise from several sources:

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis are common sources of extra peaks. It is advisable to compare the chemical shifts of the unexpected signals with tables of common NMR solvent impurities.[7][8][9]

  • Rotamers: If your molecule contains a substituent that has restricted rotation around a single bond (e.g., an amide or a bulky aryl group), you may observe distinct sets of signals for each rotamer.[10][11] These are distinct chemical species on the NMR timescale at a given temperature.

  • Tautomers: Some pyrrole derivatives can exist as tautomers, which are constitutional isomers that readily interconvert. If the interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed.

  • Protonation: If the sample is acidic, you might be observing a mixture of the neutral and protonated forms of your pyrrole derivative, each giving rise to a distinct set of signals.[6]

Q4: How can I confirm that a broad signal in my spectrum is from an N-H proton?

A simple and effective method to identify an exchangeable N-H (or O-H) proton is to perform a D₂O shake experiment .

  • Procedure: After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum.

  • Expected Result: The labile N-H proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly decrease in intensity.[10]

Troubleshooting Workflows

The following diagrams illustrate logical steps for troubleshooting common issues with NMR spectra of pyrrole derivatives.

troubleshooting_unexpected_shifts start Unexpected NMR Shifts substituent Substituent Effects (EWG/EDG) start->substituent solvent Solvent Effects start->solvent concentration Concentration Effects (Aggregation) start->concentration temperature Temperature Effects start->temperature protonation Protonation (pH) start->protonation check_lit Compare with similar substituted pyrroles substituent->check_lit change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) solvent->change_solvent dilution_study Run concentration- dependent NMR concentration->dilution_study vt_nmr Perform variable temperature NMR temperature->vt_nmr check_ph Check pH of sample/ add base protonation->check_ph

Caption: Troubleshooting unexpected chemical shifts.

troubleshooting_broad_NH start Broad or Missing N-H Signal quadrupole Quadrupole Broadening (from ¹⁴N) start->quadrupole exchange Chemical Exchange (H₂O, intermolecular) start->exchange vt_nmr Variable Temperature NMR quadrupole->vt_nmr d2o_shake Perform D₂O Shake Experiment exchange->d2o_shake signal_disappears Signal Disappears: Confirms N-H d2o_shake->signal_disappears signal_sharpens Signal Sharpens: Indicates Exchange vt_nmr->signal_sharpens

Caption: Troubleshooting a broad or missing N-H signal.

Data Presentation: Typical Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted pyrrole. Note that these values can vary based on the solvent, concentration, and temperature.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole. [1][2]

NucleusPositionChemical Shift (ppm) in CDCl₃
¹HN-H~8.0 (broad)
H-2, H-5 (α)~6.7
H-3, H-4 (β)~6.1
¹³CC-2, C-5 (α)~118
C-3, C-4 (β)~108

Table 2: Influence of Substituents on ¹H Chemical Shifts of the Pyrrole Ring. [2]

Substituent TypePosition of ProtonExpected Shift
Electron-Donating Group (e.g., -CH₃, -OCH₃)AllUpfield (lower ppm)
Electron-Withdrawing Group (e.g., -NO₂, -CHO)AllDownfield (higher ppm)

Experimental Protocols

1. D₂O Shake Experiment

  • Objective: To identify exchangeable protons (e.g., N-H, O-H).

  • Methodology:

    • Dissolve 5-10 mg of the pyrrole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for 1-2 minutes to ensure mixing.

    • Allow the sample to settle.

    • Re-acquire the ¹H NMR spectrum.

    • Compare the two spectra. The disappearance or significant reduction in the intensity of a signal confirms it as an exchangeable proton.

2. Concentration-Dependent NMR Study

  • Objective: To investigate the effect of aggregation on chemical shifts.

  • Methodology:

    • Prepare a series of NMR samples of the pyrrole derivative in the same deuterated solvent at different concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

    • Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

    • Compare the chemical shifts of the pyrrole ring protons across the different concentrations.

    • A systematic change in chemical shifts with increasing concentration is indicative of aggregation.

3. Variable Temperature (VT) NMR

  • Objective: To study dynamic processes such as rotamer interconversion or chemical exchange.

  • Methodology:

    • Prepare a sample of the pyrrole derivative in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d₈ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum at room temperature.

    • Incrementally increase or decrease the temperature of the NMR probe (e.g., in 10-20 °C steps).

    • Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

    • Observe changes in the spectrum as a function of temperature. Coalescence of two signals into one broad peak, which then sharpens into a single signal at higher temperatures, is characteristic of two sites in fast exchange (e.g., rotamers).[10] Conversely, sharpening of a broad signal at either very low or very high temperatures can provide insights into exchange processes.[5]

References

Technical Support Center: 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. The focus is on preventing and addressing the oxidation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound, which was initially a light-colored solid, has turned brownish over time. What is happening?

A1: The color change you are observing is a common indicator of oxidation. Aromatic amines, including aniline derivatives, are susceptible to air and light-induced oxidation, which leads to the formation of colored impurities and polymeric byproducts.[1][2] The pyrrole moiety can also contribute to instability. This degradation can affect the purity and reactivity of your compound in subsequent experiments.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote oxidation are:

  • Exposure to Oxygen: The primary culprit is atmospheric oxygen.

  • Exposure to Light: UV and visible light can catalyze oxidative processes.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4][5]

  • Presence of Metal Ions: Trace metal impurities can act as catalysts for oxidation.

  • Presence of Strong Oxidizing Agents: Contact with oxidizing chemicals will, of course, degrade the compound.[6]

Q3: How should I properly store this compound to minimize oxidation?

A3: Proper storage is crucial for maintaining the integrity of the compound. We recommend the following conditions:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to displace oxygen.

  • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.[1]

  • Low Temperature: Store at a reduced temperature, such as in a refrigerator (2-8 °C), to slow down the degradation process.[1]

  • Airtight Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.[3][4][5]

Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: Yes, in some applications, the addition of a small amount of an antioxidant can be beneficial, particularly for long-term storage of solutions. However, the choice of antioxidant must be compatible with your downstream experiments. Common classes of antioxidants for aromatic amines include phenolic compounds and certain aromatic imines.[7][8] It is crucial to perform a small-scale compatibility test first.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Compound During an Experiment
  • Symptom: The solid or a solution of this compound rapidly changes color (e.g., to yellow, brown, or black) upon exposure to air or during a reaction.

  • Possible Causes:

    • The reaction is being performed in the presence of atmospheric oxygen.

    • The solvent has not been deoxygenated.

    • The reaction is sensitive to light.

    • The reaction temperature is too high.

  • Solutions:

    • Work under an Inert Atmosphere: Use standard Schlenk line or glovebox techniques to handle the compound and set up the reaction under nitrogen or argon.

    • Deoxygenate Solvents: Before use, sparge solvents with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or use the freeze-pump-thaw method.

    • Protect from Light: Wrap the reaction vessel in aluminum foil.

    • Control Temperature: Run the reaction at the lowest effective temperature.

Issue 2: Inconsistent Results or Low Yield in a Reaction
  • Symptom: Reactions involving this compound give inconsistent results, low yields, or produce a complex mixture of byproducts.

  • Possible Cause: The starting material has partially oxidized, and the impurities are interfering with the reaction.

  • Solution:

    • Purify the Compound: If oxidation is suspected, purify the this compound before use. A common method for purifying anilines is column chromatography or recrystallization.[9] For heavily oxidized anilines, conversion to the hydrochloride salt, recrystallization, and then liberation of the free base can be an effective purification strategy.[9]

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Container: Place the solid compound in a clean, dry amber glass vial.

  • Inerting: Flush the vial with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace air.

  • Sealing: Immediately cap the vial tightly. For long-term storage, seal the cap with paraffin film.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage Location: Store the vial in a refrigerator at 2-8 °C, away from light and sources of heat or ignition.[1][3][6]

Protocol 2: Purification of Oxidized this compound by Column Chromatography
  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the oxidized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate). The colored impurities will likely be more polar and have a stronger affinity for the silica gel.

  • Elution: Elute the column with a gradient of a non-polar to a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The less polar, pure compound should elute before the more polar, colored oxidation products.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Storage: Dry the purified compound under high vacuum and store it immediately under an inert atmosphere as described in Protocol 1.

Data Presentation

Table 1: Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Temperature 2-8 °C (Refrigerated)Reduces the rate of oxidative degradation.[1]
Light Exposure In the dark (Amber vial/foil)Prevents light-catalyzed oxidation.[1]
Container Tightly sealed glass vialPrevents ingress of air and moisture.[3][4]

Visualizations

Oxidation_Troubleshooting_Workflow start Experiment with this compound issue Observe Rapid Discoloration or Inconsistent Results? start->issue check_purity Check Purity of Starting Material (e.g., TLC, NMR) issue->check_purity Yes proceed Proceed with Experiment issue->proceed No is_pure Is it Pure? check_purity->is_pure purify Purify the Compound (Protocol 2) is_pure->purify No review_procedure Review Experimental Procedure is_pure->review_procedure Yes purify->check_purity inert_atm Using Inert Atmosphere? review_procedure->inert_atm implement_inert Implement Inert Atmosphere Techniques inert_atm->implement_inert No deoxygenated_solvents Using Deoxygenated Solvents? inert_atm->deoxygenated_solvents Yes implement_inert->deoxygenated_solvents implement_deoxygenation Deoxygenate Solvents Before Use deoxygenated_solvents->implement_deoxygenation No deoxygenated_solvents->proceed Yes implement_deoxygenation->proceed end Successful Experiment proceed->end

Caption: Troubleshooting workflow for experiments involving this compound.

Storage_Protocol_Flowchart start Start: Have this compound step1 Place in Amber Glass Vial start->step1 step2 Flush with N2 or Ar step1->step2 step3 Seal Tightly with Cap step2->step3 step4 Wrap Cap with Paraffin Film step3->step4 step5 Label Clearly step4->step5 step6 Store at 2-8 °C in the Dark step5->step6 end End: Properly Stored Compound step6->end

Caption: Flowchart for the recommended storage protocol.

References

stability issues of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, focusing on its stability under acidic conditions.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) after exposure to acidic mobile phase or reaction conditions. Degradation of this compound.The primary degradation products are 3-aminobenzonitrile and 2,5-hexanedione. Confirm the identity of the unexpected peaks by comparing their retention times and/or mass-to-charge ratios with authentic standards of the suspected degradation products.
Loss of starting material or low yield in an acidic reaction. The 2,5-dimethylpyrrole moiety is known to be labile in acidic conditions, acting as a protecting group that can be cleaved.[1][2]If the pyrrole moiety is intended to remain intact, consider alternative non-acidic reaction conditions. If this is not possible, minimize exposure time to acid and use the mildest effective acid at the lowest possible concentration. Running the reaction at a lower temperature may also reduce the rate of degradation.
Formation of dark, tarry material in the reaction mixture. Polymerization of the pyrrole product or starting materials.This can be caused by excessively high temperatures or highly acidic conditions.[3] Consider reducing the reaction temperature and using a milder acid catalyst or neutral conditions.[3]
Inconsistent retention times in HPLC analysis. Interaction of the analyte with the stationary phase, or issues with the mobile phase.Ensure the mobile phase is well-mixed and degassed.[4][5] If using a buffered mobile phase, ensure the pH is stable and appropriate for the column. For acid-sensitive compounds, degradation on the column can lead to peak shape issues and shifting retention times. A less acidic mobile phase or a different stationary phase may be required.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample degrading in acidic conditions?

A1: The 2,5-dimethylpyrrole group is susceptible to acid-catalyzed hydrolysis.[1] This is essentially the reverse of the Paal-Knorr synthesis, a common method for forming N-substituted pyrroles.[6][7][8] Under acidic conditions, the pyrrole ring can be protonated, leading to cleavage of the C-N bond and regeneration of the parent aniline (3-aminobenzonitrile) and 2,5-hexanedione.

Q2: What are the expected degradation products of this compound in acid?

A2: The expected degradation products are 3-aminobenzonitrile and 2,5-hexanedione.

Q3: At what pH is this compound expected to be unstable?

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation:

  • Avoid acidic conditions where possible.

  • If acidic conditions are necessary, use the mildest possible acid at the lowest effective concentration.

  • Maintain a low reaction temperature.

  • Minimize the duration of exposure to acidic conditions.

  • During workup, neutralize acidic solutions as quickly as possible.

Q5: How can I monitor the degradation of my compound?

A5: You can monitor the degradation using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would look for a decrease in the peak area of your starting material and the appearance of new peaks corresponding to the degradation products (3-aminobenzonitrile and 2,5-hexanedione). Gas chromatography can also be used, particularly for the detection of 2,5-hexanedione.[10][11][12][13]

Experimental Protocols

Protocol for Assessing the Acidic Stability of this compound

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solution of the desired pH (e.g., citrate buffer for pH 3-6, acetate buffer for pH 4-5.5)

  • Internal standard (a stable compound that does not react under the experimental conditions and is chromatographically resolved from the analyte and its degradation products)

  • Quenching solution (e.g., a solution of sodium bicarbonate or other suitable base)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Equilibrate the buffer solution to the desired temperature in the thermostatted reaction vessel.

  • Initiate the experiment by adding a known volume of the stock solution to the pre-heated buffer solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analyze the quenched samples by HPLC or LC-MS.

  • Quantify the peak area of this compound relative to the internal standard at each time point.

Data Analysis: Plot the concentration or relative peak area of this compound against time to determine the degradation kinetics.

Data Presentation

Table for Reporting Stability Data
pHTemperature (°C)Time (hours)Concentration of this compound (relative to t=0)
e.g., 4.0e.g., 250100%
4.0251
4.0252
4.0254
4.0258
4.02524

Visualizations

Degradation Pathway

G cluster_intermediate Intermediate A This compound D Protonated Pyrrole Intermediate A->D Protonation B H+ (Acidic Conditions) C H2O E 3-Aminobenzonitrile D->E Hydrolysis F 2,5-Hexanedione D->F Hydrolysis

Caption: Acid-catalyzed degradation of this compound.

Experimental Workflow

G start Prepare Stock Solution (Analyte + Internal Standard) step1 Equilibrate Acidic Buffer to Desired Temperature start->step1 step2 Initiate Reaction (Add Stock to Buffer) step1->step2 step3 Withdraw Aliquots at Timed Intervals step2->step3 step4 Quench Reaction (Add Aliquot to Base) step3->step4 step5 Analyze by HPLC/LC-MS step4->step5 end Determine Degradation Rate step5->end

Caption: Workflow for assessing the stability of the compound in acidic media.

References

Validation & Comparative

A Comparative Guide to the Isomers of (2,5-dimethyl-1H-pyrrol-1-yl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical properties and potential biological activities of the ortho, meta, and para isomers of (2,5-dimethyl-1H-pyrrol-1-yl)aniline. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific research and development needs.

Physicochemical Properties

The position of the aniline's amino group significantly influences the physicochemical properties of the isomers. A summary of available data is presented in Table 1. While experimental data is limited, computed properties from reliable sources offer valuable insights for comparison.

Property2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (ortho)3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (meta)4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (para)
Molecular Formula C₁₂H₁₄N₂C₁₂H₁₄N₂C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol [1]186.25 g/mol [2]186.253 g/mol [3]
Boiling Point Not availableNot available340.8°C at 760 mmHg[3]
Melting Point Not availableNot available159.9°C[3]
Density Not availableNot available1.06 g/cm³[3]
Topological Polar Surface Area 31 Ų[1]31 Ų[2]Not available
CAS Number 2405-01-8[1]247225-33-8[2]60176-19-4[3]

Synthesis of (2,5-dimethyl-1H-pyrrol-1-yl)aniline Isomers

The most common and efficient method for synthesizing these isomers is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound.

General Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the general procedure for the synthesis of 2-, 3-, and 4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline from the corresponding phenylenediamine isomer and 2,5-hexanedione.

Materials:

  • o-, m-, or p-Phenylenediamine

  • 2,5-Hexanedione

  • Glacial Acetic Acid (or another suitable solvent like ethanol or toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the respective phenylenediamine isomer in a suitable solvent such as glacial acetic acid.

  • Addition of Dicarbonyl: Add an equimolar amount of 2,5-hexanedione to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-45°C or reflux) for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure isomer.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phenylenediamine Phenylenediamine Isomer (ortho, meta, or para) ReactionVessel Dissolve in Solvent (e.g., Acetic Acid) Phenylenediamine->ReactionVessel Hexanedione 2,5-Hexanedione Hexanedione->ReactionVessel Stirring Stirring at RT or with Heat ReactionVessel->Stirring Neutralization Neutralize with NaHCO₃ Stirring->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure (2,5-dimethyl-1H-pyrrol-1-yl)aniline Isomer Purification->Product

Fig. 1: General workflow for the Paal-Knorr synthesis of (2,5-dimethyl-1H-pyrrol-1-yl)aniline isomers.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While no direct comparative studies on the biological activities of these specific isomers are readily available, we can infer potential differences based on their structural variations and known SAR of similar compounds. The position of the amino group on the phenyl ring is a critical determinant of the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions, which in turn dictates its biological activity.

2-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (ortho-isomer):

  • Steric Hindrance: The proximity of the amino group to the bulky 2,5-dimethyl-1H-pyrrol-1-yl substituent may cause steric hindrance. This could potentially reduce its ability to bind to certain biological targets compared to the other isomers.

  • Intramolecular Hydrogen Bonding: The ortho-isomer has the potential to form an intramolecular hydrogen bond between the amino group and the pyrrole ring's π-electron system, which could influence its conformation and basicity.

  • Reactivity: The steric hindrance might also affect the reactivity of the amino group in further chemical modifications.

This compound (meta-isomer):

  • Electronic Effects: The amino group at the meta position will have a different electronic influence on the pyrrole ring compared to the ortho and para positions. This can affect the overall electron distribution and, consequently, the molecule's interaction with biological macromolecules.

  • Binding Interactions: The meta-isomer presents a distinct spatial arrangement of the amino and pyrrole groups, which could be optimal for binding to specific enzyme active sites or receptors.

4-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (para-isomer):

  • Symmetry and Polarity: The para-isomer is the most symmetrical of the three, which can influence its crystal packing and solubility. The direct conjugation between the amino group and the pyrrole ring through the phenyl ring is maximized in this isomer, potentially leading to unique electronic and photophysical properties.

  • Biological Activity: In many classes of drugs, the para-substituted aniline derivatives exhibit the most potent biological activity due to favorable interactions with target proteins. Derivatives of the para-isomer have been investigated for their potential as antibacterial and antitubercular agents[4].

G cluster_isomers Positional Isomers cluster_properties Influenced Properties Core Core Structure (2,5-dimethyl-1H-pyrrol-1-yl)phenyl Ortho ortho- 2-amino Core:f0->Ortho:f0 Meta meta- 3-amino Core:f0->Meta:f0 Para para- 4-amino Core:f0->Para:f0 Sterics Steric Hindrance Ortho->Sterics High PKPD Pharmacokinetics & Pharmacodynamics Ortho->PKPD Electronics Electronic Effects Meta->Electronics Unique Meta->PKPD Binding Binding Affinity & Specificity Para->Binding Potentially Optimal Para->PKPD

Fig. 2: Logical relationship of the isomers and their potentially influenced properties.

Conclusion

The choice between the ortho, meta, and para isomers of (2,5-dimethyl-1H-pyrrol-1-yl)aniline will depend on the specific application. The para-isomer, based on general medicinal chemistry principles, may hold the most promise for biological activity due to its symmetry and electronic properties. However, the unique steric and electronic features of the ortho and meta isomers could be advantageous for targeting specific biological systems. Further experimental studies are warranted to fully elucidate and compare the biological profiles of these three isomers. This guide serves as a foundational resource to inform such future investigations.

References

Spectroscopic Validation of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline against two common structural alternatives, aniline and 3-methylaniline. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves to validate the structure of the target compound and highlight the distinguishing spectroscopic features. Detailed experimental protocols for each technique are also provided to support the replication and verification of these findings.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. This side-by-side comparison facilitates the identification of unique spectral markers for each compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.25 (t, J=7.8 Hz)Triplet1HAr-H
6.80-6.70 (m)Multiplet3HAr-H
5.89 (s)Singlet2HPyrrole-H
3.75 (br s)Broad Singlet2H-NH₂
2.05 (s)Singlet6H-CH₃
Aniline 7.18 (t, J=7.7 Hz)Triplet2HAr-H (meta)
6.78 (t, J=7.4 Hz)Triplet1HAr-H (para)
6.69 (d, J=7.8 Hz)Doublet2HAr-H (ortho)
3.75 (br s)Broad Singlet2H-NH₂
3-Methylaniline 7.07 (t, J=7.6 Hz)Triplet1HAr-H
6.65-6.55 (m)Multiplet3HAr-H
3.65 (br s)Broad Singlet2H-NH₂
2.29 (s)Singlet3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 147.2, 140.1, 130.0, 128.8, 118.0, 114.5, 113.8, 106.2, 13.1Aromatic C, Pyrrole C, -CH₃
Aniline [1]146.6, 129.4, 118.7, 115.2Aromatic C
N,N,3-Trimethylaniline 150.7, 138.7, 128.9, 117.7, 113.5, 110.0, 40.7, 21.9Aromatic C, -NCH₃, -CH₃

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-N Stretch
This compound 3450-3300 (br)~3050~1600, 1500~1300
Aniline [2][3]3442, 3360~30301619, 14991281
3-Methylaniline 3430, 3350~3040~1620, 1510~1270

Table 4: Mass Spectrometry (GC-MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 186171, 93
Aniline 9366, 65
N-Methylaniline 107106, 77, 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into a clean 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz NMR Spectrometer.

    • Parameters : Acquire the spectrum at 298 K. Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz NMR Spectrometer.

    • Parameters : Acquire the spectrum with proton decoupling. Use a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A higher number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is employed. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. For liquid samples, a thin film can be cast on a KBr or NaCl salt plate.

  • Data Acquisition :

    • Instrument : FT-IR Spectrometer.

    • Parameters : Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 32 scans with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the pure KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis :

    • Instrument : GC system coupled to a Mass Spectrometer.

    • GC Conditions :

      • Column : DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

      • Injector Temperature : 250 °C.

      • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • MS Conditions :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Range : Scan from m/z 40 to 400.

      • Ion Source Temperature : 230 °C.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of the this compound structure.

Spectroscopic_Validation_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample This compound NMR_Sample Dissolution in CDCl3 (+ TMS) Sample->NMR_Sample IR_Sample KBr Pellet Preparation Sample->IR_Sample MS_Sample Dilution in Dichloromethane Sample->MS_Sample H_NMR ¹H NMR Spectroscopy NMR_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy NMR_Sample->C_NMR FTIR FT-IR Spectroscopy IR_Sample->FTIR GCMS GC-MS Analysis MS_Sample->GCMS Analyze_NMR Analyze Chemical Shifts, Multiplicities, & Integrations H_NMR->Analyze_NMR C_NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies FTIR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation Pattern GCMS->Analyze_MS Comparison Compare with Alternative Structures' Data Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Guide to the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis methods for the valuable intermediate, 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline. The methodologies discussed include the classical Paal-Knorr synthesis, along with modern catalytic approaches such as the Buchwald-Hartwig amination and Ullmann condensation. This document aims to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as yield, reaction conditions, and substrate availability.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds and functional materials. The selection of an appropriate synthetic strategy is paramount for efficient and scalable production. This guide presents a detailed comparison of three prominent methods for its synthesis, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

A summary of the key performance indicators for the different synthesis routes is presented below.

MethodStarting MaterialsKey Reagents/CatalystsReaction TimeYield
Paal-Knorr Synthesis m-Phenylenediamine, 2,5-HexanedioneAcetic Acid2 - 20 hoursGood to Excellent
Microwave-Assisted Paal-Knorr m-Phenylenediamine, 2,5-HexanedioneAcetic Acid10 - 30 minutesHigh
Buchwald-Hartwig Amination 3-Bromoaniline, 2,5-Dimethyl-1H-pyrrolePalladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₃PO₄)12 - 24 hoursModerate to High
Ullmann Condensation 3-Iodoaniline, 2,5-Dimethyl-1H-pyrroleCopper catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃)24 - 48 hoursModerate

Method 1: Paal-Knorr Synthesis

The Paal-Knorr synthesis is a widely used and straightforward method for the formation of pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][2][3] In this case, this compound is synthesized by the condensation of m-phenylenediamine with 2,5-hexanedione.

dot

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyrrol-1-yl-anilines in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the predicted reactivity of 2-, 3-, and 4-pyrrol-1-yl-aniline isomers towards electrophilic aromatic substitution. Due to a lack of direct comparative experimental data in the published literature for these specific compounds, this analysis is based on established principles of organic chemistry, including the electronic effects of substituents on aromatic rings. Detailed experimental protocols for key reactions, adapted from procedures for related compounds, are also provided.

Theoretical Framework: Predicting Reactivity

The reactivity of the aniline ring in pyrrol-1-yl-anilines towards electrophilic attack is fundamentally governed by the electronic properties of the pyrrol-1-yl substituent. The pyrrole ring, being a π-excessive heteroaromatic system, is a strong electron-donating group. This donation occurs primarily through a +M (mesomeric or resonance) effect, which increases the electron density on the aniline ring, thereby activating it for electrophilic substitution. However, the nitrogen atom of the pyrrole ring also exerts a -I (inductive) effect due to its electronegativity. The interplay of these two opposing effects, and their dependence on the substitution pattern (ortho, meta, or para), dictates the overall reactivity and regioselectivity.

Electronic Effects of the Pyrrol-1-yl Substituent:

  • +M Effect (Resonance): The lone pair of electrons on the pyrrole nitrogen can be delocalized into the aniline ring. This effect is most pronounced at the ortho and para positions, leading to a significant increase in electron density at these sites.

  • -I Effect (Inductive): The electronegative nitrogen atom of the pyrrole ring withdraws electron density from the aniline ring through the sigma bond. This effect is strongest at the position closest to the substituent and diminishes with distance.

Predicted Reactivity Order

Based on the interplay of these electronic effects, the predicted order of reactivity towards electrophilic aromatic substitution is:

4-pyrrol-1-yl-aniline > 2-pyrrol-1-yl-aniline > 3-pyrrol-1-yl-aniline

  • 4-pyrrol-1-yl-aniline (para-isomer): The +M effect strongly activates the ortho positions (relative to the amino group), and the -I effect is weakest at this distance. This results in the highest overall electron density on the aniline ring, making it the most reactive isomer.

  • 2-pyrrol-1-yl-aniline (ortho-isomer): The +M effect activates the para position. However, the proximity of the pyrrol-1-yl group results in a stronger -I effect and potential steric hindrance compared to the para-isomer, slightly deactivating the ring in comparison.

  • 3-pyrrol-1-yl-aniline (meta-isomer): The +M effect from the meta-substituent does not effectively delocalize to the ortho and para positions of the aniline ring. Therefore, the deactivating -I effect is more dominant, making this isomer the least reactive of the three.

Data Presentation: Predicted Reactivity and Regioselectivity

The following tables summarize the predicted relative reactivity and the likely major products of electrophilic substitution reactions.

IsomerPredicted Relative ReactivityPredicted Major Product(s) for Electrophilic Attack on the Aniline Ring
2-pyrrol-1-yl-aniline ModerateSubstitution at C4 and C6
3-pyrrol-1-yl-aniline LowSubstitution at C2, C4, and C6 (less selective)
4-pyrrol-1-yl-aniline HighSubstitution at C2 and C6

Note: The pyrrole ring itself is highly activated towards electrophilic substitution, primarily at its C2 and C5 positions. Under certain conditions, substitution on the pyrrole ring may compete with or even dominate over substitution on the aniline ring.

Experimental Protocols

The following are generalized protocols for common electrophilic aromatic substitution reactions, adapted for pyrrol-1-yl-anilines. Researchers should optimize these conditions for their specific substrate and desired outcome.

Protocol 1: Bromination of a Pyrrol-1-yl-aniline

Materials:

  • Pyrrol-1-yl-aniline isomer

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the pyrrol-1-yl-aniline isomer (1 equivalent) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nitration of a Pyrrol-1-yl-aniline (via Acetanilide)

Part A: Acetylation of the Amino Group

  • Dissolve the pyrrol-1-yl-aniline isomer (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) dropwise while stirring.

  • Stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated acetanilide derivative by vacuum filtration and wash with cold water.

  • Dry the product thoroughly.

Part B: Nitration of the Acetanilide Derivative

  • Add the dried acetanilide derivative to a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) at 0 °C with careful temperature control.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Collect the precipitated nitro-acetanilide derivative by vacuum filtration and wash with cold water.

Part C: Hydrolysis of the Acetamide

  • Reflux the nitro-acetanilide derivative in a mixture of ethanol and aqueous hydrochloric acid until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).

  • Extract the nitro-pyrrol-1-yl-aniline product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Protocol 3: Friedel-Crafts Acylation of a Pyrrol-1-yl-aniline (via Acetanilide)

Part A: Acetylation (as in Protocol 2)

Part B: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (2.5 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Add the acyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a solution of the acetanilide derivative (1 equivalent) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

Part C: Hydrolysis (as in Protocol 2)

Mandatory Visualization

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Aniline Pyrrol-1-yl-aniline Intermediate Arenium Ion Intermediate (Sigma Complex) Aniline->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Loss of H+ Product Substituted Pyrrol-1-yl-aniline Deprotonation->Product Restoration of Aromaticity Reactivity_Comparison cluster_isomers Isomers cluster_effects Electronic Effects cluster_reactivity Predicted Reactivity Title Predicted Reactivity of Pyrrol-1-yl-aniline Isomers Para 4-pyrrol-1-yl-aniline (para) Resonance +M (Resonance) Strong Activation Para->Resonance Inductive -I (Inductive) Deactivation Para->Inductive Weakest Effect High High Para->High Ortho 2-pyrrol-1-yl-aniline (ortho) Ortho->Resonance Ortho->Inductive Stronger Effect Moderate Moderate Ortho->Moderate Meta 3-pyrrol-1-yl-aniline (meta) Meta->Inductive Dominant Effect Low Low Meta->Low Resonance->High Inductive->Low

A Comparative Guide to Spectral Data of C12H14N2 Isomers: Cross-Referencing with PubChem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of chemical compounds is paramount. This guide provides a comparative analysis of publicly available spectral data for isomers of the molecular formula C12H14N2, with a focus on cross-referencing this information with the PubChem database. The isomers examined are N-(1-naphthyl)ethylenediamine, Paraquat, and Altinicline.

Isomer Overview

Compound NamePubChem CIDStructureKey Characteristics
N-(1-naphthyl)ethylenediamine15107A naphthalene ring linked to an ethylenediamine group.
Paraquat15939A dicationic compound with two N-methylated pyridine rings.Widely used as a herbicide.
Altinicline3036156A nicotinic acetylcholine receptor agonist.[1][2]Investigated for potential therapeutic applications.[3]

Spectral Data Comparison

The following tables summarize the available spectral data for N-(1-naphthyl)ethylenediamine and Paraquat. Despite extensive searches, publicly accessible experimental spectral data for Altinicline could not be readily located.

Mass Spectrometry Data
CompoundTechniqueMajor Fragment Ions (m/z)Source
N-(1-naphthyl)ethylenediamine GC-MS186, 156, 129, 128PubChem
Paraquat ESI-MS/MS186 (M+•), 171 ([M-CH3]+)Various scientific literature
1H NMR Spectroscopy Data
CompoundSolventChemical Shifts (δ, ppm) and MultiplicitiesSource
N-(1-naphthyl)ethylenediamine dihydrochloride D2OData not fully detailed in publicly available spectra.ChemicalBook
Paraquat dichloride CDCl3/CD3OD9.21 & 9.18 (d, α-bipyridinium), 8.74 & 8.72 (d, β-bipyridinium), 4.49 (quint, N-CH3)ResearchGate
Paraquat (in urine) -8.49 (d), 9.02 (d)PubMed
Infrared (IR) Spectroscopy Data
CompoundTechniqueKey Absorption Bands (cm-1)Source
N-(1-naphthyl)ethylenediamine ATR-IRData available but specific peak values not itemized.PubChem
Paraquat dichloride FTIRData available but specific peak values not itemized.ResearchGate, ChemicalBook

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are often not fully described in the available sources. However, the following provides a general overview of the methodologies typically employed for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of a molecule based on the magnetic properties of its nuclei.

General Procedure (1H NMR):

  • Sample Preparation: 5-25 mg of the solid sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a clean NMR tube. The solution must be free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the spectrometer's magnet. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

General Procedure (Attenuated Total Reflectance - ATR-IR):

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule and to deduce its structure from fragmentation patterns.

General Procedure (Electrospray Ionization - ESI-MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent (typically a mixture of water, acetonitrile, or methanol) at a low concentration (e.g., µg/mL to ng/mL). The solvent often contains a small amount of an acid (e.g., formic acid) or base to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This is often coupled with a liquid chromatography (LC) system for sample introduction and separation (LC-MS).

  • Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized, forming gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a typical workflow for identifying a compound with the molecular formula C12H14N2 by cross-referencing its spectral data with the PubChem database.

cross_referencing_workflow cluster_experimental Experimental Analysis cluster_database Database Cross-Referencing cluster_identification Compound Identification exp_data Acquire Spectral Data (MS, NMR, IR) compare_spectra Compare Experimental Spectra with Database/Literature Data exp_data->compare_spectra Experimental Data pubchem_search Search PubChem for C12H14N2 isomer_list List of Isomers (e.g., N-(1-naphthyl)ethylenediamine, Paraquat, Altinicline) pubchem_search->isomer_list Find Potential Structures isomer_list->compare_spectra Candidate Structures identification Identify Compound compare_spectra->identification Match Found

Caption: Workflow for identifying a C12H14N2 isomer using spectral data and PubChem.

References

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray diffraction (SCXRD) analysis of selected aniline derivatives. Aniline and its derivatives are fundamental building blocks in the development of pharmaceuticals and functional materials.[1] Understanding their precise three-dimensional atomic arrangement through SCXRD offers invaluable insights into structure-activity relationships (SAR), polymorphism, and crystal packing, which are critical for rational drug design and materials engineering.[1][2]

This document summarizes key crystallographic data for three distinct aniline derivatives, details the experimental protocols for their structural determination, and visualizes the analytical workflow.

Comparative Crystallographic Data

The following table presents a comparative summary of the crystallographic data for 4-chloro-2-nitroaniline, 4-methoxy-2-nitroaniline, and 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. These compounds have been selected to illustrate the influence of different substituents on the crystal packing and molecular geometry.

Parameter4-chloro-2-nitroaniline4-methoxy-2-nitroaniline5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
Chemical Formula C₆H₅ClN₂O₂C₇H₈N₂O₃C₁₂H₉N₃O₂
Molecular Weight 172.57 g/mol [3]168.15 g/mol [4]227.22 g/mol [5]
Crystal System Monoclinic[3][6][7]Orthorhombic[8]Monoclinic[5][9]
Space Group P2₁/n[6] or Pc[3][7]PnmaP2₁/n[9]
Unit Cell Dimensions a = 8.518 Å, b = 3.807 Å, c = 22.602 Å, β = 97.22°[6]a = 16.17 Å, b = 6.55 Å, c = 7.14 Å[8]a = 13.195 Å, b = 5.6162 Å, c = 14.958 Å, β = 107.00°[5]
Volume (V) 727.228 ų[6]755.7 ų1060.0 ų[5]
Molecules per Unit Cell (Z) 4[3]44[5]
Temperature 293 K[3]Not Specified293 K[5]
Radiation Mo Kα (λ = 0.71073 Å)[3]Not SpecifiedMo Kα (λ = 0.71073 Å)[5]

Experimental Protocols

The determination of the three-dimensional atomic arrangement of aniline derivatives via single-crystal X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis.[2]

Crystal Growth: Slow Evaporation Method

High-quality single crystals are paramount for successful SCXRD analysis.[2] The slow evaporation method is a widely used and effective technique for growing crystals of aniline derivatives.[2][8]

  • Solvent Selection : A solvent in which the aniline derivative exhibits moderate solubility is chosen. Common solvents for this purpose include ethanol, methanol, acetone, and ethyl acetate.[2][6] The ideal solvent allows the compound to be fully dissolved, often with gentle heating, to create a saturated or near-saturated solution.[10]

  • Preparation of a Saturated Solution : The purified aniline derivative is dissolved in the selected solvent. The solution is then filtered, typically through a syringe filter, into a clean vial to remove any particulate matter that could hinder crystal growth.[2]

  • Slow Evaporation : The vial is covered in a manner that allows for slow, controlled evaporation of the solvent. This can be achieved by covering the vial with parafilm and piercing a few small holes in it.[1]

  • Incubation : The vial is placed in a vibration-free environment at a constant temperature. Crystal growth can take from several days to weeks.[2]

  • Crystal Harvesting : Once well-formed crystals of suitable size (typically 0.1-0.3 mm) are observed, they are carefully removed from the solution.[2]

X-ray Data Collection
  • Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head, often using a cryoloop. To minimize radiation damage, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[2]

  • Diffractometer Setup : The mounted crystal is placed in an X-ray diffractometer. The X-ray source is typically a sealed tube or a rotating anode generating monochromatic radiation, with Molybdenum (Mo Kα, λ = 0.71073 Å) being a common choice for small organic molecules.[2][11]

  • Data Collection : The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected by a detector as a function of the rotation angle. A complete dataset may require several hours to collect.[11]

Structure Solution and Refinement
  • Data Processing : The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution : The initial crystal structure is solved using direct methods or Patterson methods, which are computational techniques that use the diffraction data to determine the positions of the atoms in the unit cell.

  • Structure Refinement : The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities, resulting in a precise and detailed three-dimensional model of the aniline derivative.[11]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of aniline derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of Aniline Derivative crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: General experimental workflow for single-crystal X-ray diffraction of aniline derivatives.

References

Evaluating the Drug-Likeness of Substituted Anilines: A Comparative Guide Using Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, not all substituted anilines are created equal in their potential to become viable oral drugs. Early assessment of a compound's "drug-likeness" is a critical step in the drug discovery pipeline to de-risk projects and focus resources on candidates with a higher probability of success. Lipinski's rule of five is a widely adopted guideline for predicting the oral bioavailability of a drug candidate.[2] This guide provides a comparative analysis of various substituted anilines based on Lipinski's rule, supported by experimental data and detailed protocols.

Lipinski's Rule of Five: A Framework for Oral Bioavailability

Formulated by Christopher A. Lipinski in 1997, the rule of five provides a set of simple physicochemical parameters to evaluate the potential for poor oral absorption of a chemical compound.[2] A compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.

  • Logarithm of the octanol-water partition coefficient (logP) ≤ 5: This measures the lipophilicity of a compound. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds in a molecule.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms in a molecule.[3]

It is important to note that Lipinski's rule is a qualitative guideline and not a strict set of rules; some successful oral drugs do violate one of the criteria.[2]

Comparative Analysis of Substituted Anilines

The following table presents a selection of substituted anilines and their corresponding physicochemical properties relevant to Lipinski's rule of five. The data has been compiled from publicly available databases.

Compound NameStructureMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule Violations
AnilineC6H5NH293.13[4]0.9[4]1[4]1[4]0
4-NitroanilineC6H6N2O2138.121.39130
4-ChloroanilineC6H6ClN127.571.89110
4-MethoxyanilineC7H9NO123.151.23120
2,4-DichloroanilineC6H5Cl2N162.022.59110
N-MethylanilineC7H9N107.151.63110
N,N-DimethylanilineC8H11N121.182.31010
SulfanilamideC6H8N2O2S172.21-0.62240
DapsoneC12H12N2O2S248.300.99240
ProcainamideC13H21N3O235.331.15230

Experimental Protocols

Accurate determination of the physicochemical properties is crucial for the application of Lipinski's rule. Below are detailed methodologies for key experiments.

1. Determination of the Octanol-Water Partition Coefficient (logP)

The logP is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.

  • Shake-Flask Method (Gold Standard)

    • Preparation of Phases: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate.

    • Sample Preparation: Dissolve a known amount of the substituted aniline in the aqueous phase to a final concentration that is detectable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.

    • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

    • Phase Separation: Allow the two phases to separate completely.

    • Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the substituted aniline in each phase using a suitable analytical technique.

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

  • High-Performance Liquid Chromatography (HPLC) Method

    This method estimates logP based on the retention time of a compound on a reverse-phase HPLC column.

    • Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

    • Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.

    • Sample Analysis: Dissolve the substituted aniline in the mobile phase and inject it into the HPLC system.

    • logP Estimation: Determine the retention time of the substituted aniline and use the calibration curve to estimate its logP value.

2. Determination of Hydrogen Bond Donors and Acceptors

The number of hydrogen bond donors and acceptors is typically determined by visual inspection of the 2D chemical structure of the molecule.

  • Hydrogen Bond Donors (HBD): Count the number of hydrogen atoms attached to nitrogen (N-H) or oxygen (O-H) atoms.[5] For a primary aniline, the -NH2 group contributes two hydrogen bond donors. For a secondary aniline (-NHR), it contributes one. A tertiary aniline (-NRR') has no hydrogen bond donors from the nitrogen. Hydroxyl (-OH) groups also contribute one hydrogen bond donor each.

  • Hydrogen Bond Acceptors (HBA): Count the total number of nitrogen and oxygen atoms in the molecule, regardless of their hybridization state.[3] This includes the nitrogen of the amino group, as well as any oxygen or nitrogen atoms in the substituents.

Workflow for Evaluating Drug-Likeness

The following diagram illustrates the logical workflow for assessing the drug-likeness of a substituted aniline using Lipinski's rule of five.

DrugLikenessWorkflow start Start: Substituted Aniline Candidate calc_mw Calculate Molecular Weight (MW) start->calc_mw calc_logp Determine logP start->calc_logp count_hbd Count Hydrogen Bond Donors (HBD) start->count_hbd count_hba Count Hydrogen Bond Acceptors (HBA) start->count_hba check_mw MW <= 500? calc_mw->check_mw check_logp logP <= 5? calc_logp->check_logp check_hbd HBD <= 5? count_hbd->check_hbd check_hba HBA <= 10? count_hba->check_hba count_violations Count Violations check_mw->count_violations No final_check Violations > 1? check_logp->count_violations No check_hbd->count_violations No check_hba->count_violations No count_violations->final_check drug_like Likely Drug-Like (Orally Bioavailable) final_check->drug_like No not_drug_like Poor Oral Bioavailability Predicted final_check->not_drug_like Yes

Caption: Workflow for assessing drug-likeness using Lipinski's rule of five.

References

A Comparative Guide to Experimental vs. In Silico LogP Values for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the lipophilicity of compounds is paramount. The octanol-water partition coefficient (LogP) is a critical parameter in predicting a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. This guide provides an objective comparison between experimentally determined and computationally predicted (in silico) LogP values for various aniline derivatives, offering insights into the accuracy and utility of predictive models.

This analysis leverages both established experimental data and values generated from several widely-used in silico prediction tools. By presenting quantitative data in clear, comparative tables, detailing the experimental methodologies, and illustrating the workflows, this guide aims to equip researchers with the knowledge to critically evaluate and utilize LogP data in their work.

Data Presentation: A Side-by-Side Comparison

Two sets of aniline derivatives are presented below. The first is a series of simple substituted anilines with their experimentally determined LogP values sourced from the PubChem database, compared against in silico predictions generated for this guide using various online calculators. The second table is adapted from a study by Chrobak et al. (2024), which provides experimental LogP values determined by Reversed-Phase Thin-Layer Chromatography (RP-TLC) for a series of 1,2,3-triazole aniline derivatives, alongside the in silico values reported in that study.[1][2][3]

Table 1: Comparison of Experimental and In Silico LogP Values for Simple Aniline Derivatives

CompoundExperimental LogPMolinspiration LogPALOGPS LogP
Aniline0.901.151.14
2-Chloroaniline1.901.861.84
3-Chloroaniline1.88[4]1.861.84
4-Chloroaniline1.831.861.84
2-Nitroaniline1.851.551.40
3-Nitroaniline1.37[5]1.251.11
4-Nitroaniline1.391.251.11
2-Methylaniline1.321.621.59
3-Methylaniline1.401.621.59
4-Methylaniline1.391.621.59

Experimental LogP values were obtained from the PubChem database. In silico values were calculated using the Molinspiration and ALOGPS online property calculation services.

Table 2: Comparison of Experimental (logP TLC) and In Silico LogP Values for 1,2,3-Triazole Aniline Derivatives

Compound IDExperimental logP TLCALOGPsAClogPALOGPMLOGPXLOGP2XLOGP3
2a2.011.831.961.010.941.411.41
2b2.041.831.961.010.941.411.41
2c1.151.831.961.010.941.411.41
3a2.802.883.012.011.632.372.47
3b2.782.883.012.011.632.372.47
3c2.262.883.012.011.632.372.47
4a3.283.423.512.341.852.792.89
4b3.203.423.512.341.852.792.89
4c1.993.423.512.341.852.792.89
5a2.752.762.922.011.522.252.35
5b2.812.762.922.011.522.252.35
5c1.992.762.922.011.522.252.35
6a3.013.463.632.492.022.862.96
6b3.093.463.632.492.022.862.96
6c2.223.463.632.492.022.862.96

Data adapted from Chrobak et al. (2024).[1][2][3]

Experimental Protocols

The experimental determination of LogP can be performed using several methods. The "shake-flask" method is considered the gold standard, while chromatographic methods like RP-TLC and HPLC offer higher throughput.

Shake-Flask Method for LogP Determination

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Compound Dissolution: A known amount of the aniline derivative is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Analysis: The concentration of the aniline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • LogP Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Reversed-Phase Thin-Layer Chromatography (RP-TLC) for logP TLC Determination

The experimental logP TLC values for the 1,2,3-triazole aniline derivatives were determined using the following RP-TLC protocol as described by Chrobak et al. (2024).[1][2][3]

  • Stationary Phase: TLC plates pre-coated with silica gel RP-18 F254s were used.[6]

  • Mobile Phase: A mixture of acetone and Tris buffer (pH 7.4) in varying volume ratios was used as the mobile phase.[6]

  • Procedure: The synthesized compounds were spotted on the TLC plates. The plates were then developed in the mobile phase. The retardation factor (Rf) for each compound was determined in five different mobile phase compositions.[6]

  • Calculation: The Rf values were converted to the chromatographic lipophilicity parameter RM using the formula: RM = log((1/Rf) - 1). The RM0 value, which is the RM value extrapolated to zero concentration of the organic modifier (acetone), was then determined by linear regression. The logPTLC values were then calculated from a calibration curve generated by plotting the RM0 values of standard compounds with known LogP values against their literature LogP values.[1][6]

In Silico LogP Calculation Methods

A variety of computational methods are available for predicting LogP values. These methods are generally based on two main approaches:

  • Fragment-based methods: These methods calculate LogP by summing the contributions of individual fragments of the molecule. Molinspiration is an example of a tool that uses this approach.[7][8]

  • Atom-based methods: These methods calculate LogP by summing the contributions of individual atoms.

  • Property-based methods: These methods use molecular properties (e.g., molecular weight, polar surface area) to predict LogP. ALOGPS uses a neural network approach based on electrotopological state indices of atoms.[9][10]

Several online platforms provide free access to LogP calculation tools, including Molinspiration and the Virtual Computational Chemistry Laboratory (which hosts ALOGPS).[9][11] Commercial software packages like ACD/Percepta also offer sophisticated LogP prediction modules.[12][13][14]

Mandatory Visualization

experimental_vs_in_silico_workflow cluster_experimental Experimental LogP Determination cluster_in_silico In Silico LogP Prediction exp_start Select Aniline Derivative shake_flask Shake-Flask Method exp_start->shake_flask Direct rp_tlc RP-TLC Method exp_start->rp_tlc Indirect exp_logp Experimental LogP Value shake_flask->exp_logp rp_tlc->exp_logp comparison Comparison & Analysis exp_logp->comparison insilico_start Input Molecular Structure molinspiration Molinspiration (Fragment-based) insilico_start->molinspiration alogps ALOGPS (Property-based) insilico_start->alogps insilico_logp Predicted LogP Value molinspiration->insilico_logp alogps->insilico_logp insilico_logp->comparison conclusion Conclusion on Predictive Accuracy comparison->conclusion

Caption: Workflow for comparing experimental and in silico LogP values.

logP_relationship logP LogP (Lipophilicity) absorption Absorption logP->absorption distribution Distribution logP->distribution metabolism Metabolism logP->metabolism excretion Excretion logP->excretion toxicity Toxicity logP->toxicity structure Molecular Structure structure->logP admet ADMET Profile absorption->admet distribution->admet metabolism->admet excretion->admet toxicity->admet

Caption: The central role of LogP in influencing the ADMET profile of a compound.

Objective Comparison and Conclusion

The presented data highlights both the strengths and weaknesses of in silico LogP prediction methods. For the simple aniline derivatives in Table 1, the in silico values from both Molinspiration and ALOGPS show a reasonable correlation with the experimental data. However, discrepancies exist, particularly for the nitroaniline and methylaniline isomers, where the predictive models do not fully capture the subtle electronic and steric effects of substituent positioning.

The more complex 1,2,3-triazole aniline derivatives in Table 2 reveal a greater variability among the different in silico methods. While some predicted values are close to the experimental logP TLC, others show significant deviation. This underscores the challenge for computational models to accurately predict the lipophilicity of novel and structurally diverse compounds. The study by Chrobak et al. (2024) noted that most of the algorithms used to determine theoretical logP values showed less sensitivity to the structural differences of the tested molecules compared to the experimental method.[1][2][3]

References

A Comparative Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline as a Reagent in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate building blocks is critical to the successful synthesis of novel therapeutic agents. This guide provides a comparative performance analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline against standard aniline reagents, particularly in its application as a scaffold for kinase inhibitors and its utility in the Paal-Knorr synthesis of pyrroles.

Performance as a Kinase Inhibitor Building Block

Aniline derivatives are a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors typically function by competing with ATP for the kinase's binding site. The aniline moiety often plays a crucial role in binding to the hinge region of the kinase domain. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR-2 is a prime target for anti-cancer drug development.

The performance of a kinase inhibitor is primarily evaluated by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the target kinase by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a comparison of the IC50 values of VEGFR-2 inhibitors synthesized from various standard aniline building blocks.

Aniline Building BlockCore Structure of InhibitorVEGFR-2 IC50 (nM)Reference
4-FluoroanilineQuinazoline64.8[1]
3-ChloroanilineBis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline-[3][5]
4-ChloroanilineBis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline-[3][5]
2,5-DichloroanilineBis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline-[3][5]
4-HydroxyanilineBis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline-[3][5]
Unspecified AnilinesPiperazinylquinoxaline190 - 600[4]
Unspecified AnilinesQuinazolin-4(3H)-one340 - 4600[2]

Note: The IC50 values can vary depending on the rest of the inhibitor's structure and the specific assay conditions. The table above presents a selection of reported values to illustrate the typical potency of inhibitors derived from these standard anilines.

The 2,5-dimethylpyrrole moiety in this compound is expected to occupy a hydrophobic pocket in the ATP-binding site of VEGFR-2, potentially leading to enhanced binding affinity and, consequently, a lower IC50 value compared to inhibitors derived from simpler anilines. However, without direct experimental data, this remains a hypothesis.

Performance in Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. The reaction is typically carried out under neutral or weakly acidic conditions. The yield of the reaction can be influenced by the nature of the aniline used.

While a direct head-to-head comparison of yields for the Paal-Knorr reaction with this compound and other standard anilines under identical conditions is not available in the reviewed literature, it is known that the electronic and steric properties of the aniline can affect the reaction rate and yield. Generally, anilines with electron-donating groups are more nucleophilic and may react faster. The 2,5-dimethylpyrrole group is a relatively electron-rich and sterically bulky substituent. Its effect on the Paal-Knorr reaction yield would need to be determined experimentally and compared with standard anilines.

A study on the graphene oxide-catalyzed Paal-Knorr condensation of 2,5-hexanedione and aniline provides some insight into typical reaction conditions and yields for a standard aniline.

AmineCatalyst / SolventTemperature (°C)Time (h)Yield (%)Reference
AnilineAcetic Acid1102>90[6]

Experimental Protocols

General Synthesis of an Aniline-Based VEGFR-2 Inhibitor

This protocol describes a general method for the synthesis of a quinazoline-based VEGFR-2 inhibitor, a common scaffold for this class of drugs.

Materials:

  • 4-Chloroquinazoline

  • Substituted aniline (e.g., this compound or a standard aniline)

  • Isopropanol

  • Triethylamine or another suitable base

Procedure:

  • To a round-bottom flask, add 4-chloroquinazoline (1.0 equivalent) and the substituted aniline (1.1 equivalents).

  • Add isopropanol as the solvent.

  • Add triethylamine (1.5 equivalents) to act as a base.

  • Heat the reaction mixture to reflux for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • Wash buffer

  • Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to a reporter)

  • Microplate reader

Procedure:

  • Add the kinase buffer, substrate, and test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP and the VEGFR-2 enzyme.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by washing the plate.

  • Add the detection antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove any unbound antibody.

  • Add a substrate for the reporter enzyme on the detection antibody and measure the signal using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of VEGFR-2 upon binding of its ligand, VEGF. Activation of this pathway leads to downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. Kinase inhibitors act by blocking the ATP binding site of VEGFR-2, thereby preventing its autophosphorylation and the initiation of these downstream signals.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation MAPK->Proliferation Inhibitor Aniline-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

General Workflow for Aniline-Based Kinase Inhibitor Discovery

The development of new aniline-based kinase inhibitors follows a structured workflow, from the initial synthesis to biological evaluation and optimization.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Aniline Derivatives Purification Purification and Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Optimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for kinase inhibitor drug discovery.

Conclusion

This compound is a promising building block for the synthesis of novel kinase inhibitors, particularly those targeting VEGFR-2. Its bulky, lipophilic 2,5-dimethylpyrrole substituent has the potential to enhance binding affinity to the kinase's active site. However, to definitively establish its superiority over standard aniline reagents, direct comparative studies measuring the IC50 values of the resulting inhibitors are necessary. Similarly, its performance in the Paal-Knorr synthesis relative to other anilines requires quantitative experimental comparison. The provided protocols and workflows offer a framework for conducting such comparative evaluations. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool in their efforts to discover next-generation targeted therapies.

References

Safety Operating Guide

Proper Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline, a substituted aromatic amine, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, while not having a specific, universally available Safety Data Sheet (SDS), belongs to a class of chemicals—aromatic amines and substituted pyrroles—known for their potential toxicity, carcinogenicity, and environmental hazards.[1][2][3] Therefore, handling and disposal must be conducted with the utmost care, adhering to stringent safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5] Anyone handling the compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment TypeSpecificationRationale
Hand ProtectionChemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Note: Nitrile gloves may not offer sufficient protection against aromatic amines like aniline.[5]Prevents skin absorption, a primary route of exposure for aromatic amines.[1]
Eye ProtectionChemical splash goggles or a face shield.Protects eyes from splashes and accidental contact.[6]
Body ProtectionA fully-buttoned laboratory coat.Prevents contamination of personal clothing.[5]
Respiratory ProtectionA NIOSH-approved respirator may be necessary if there is a risk of airborne exposure or if not working in a fume hood.[6]Protects against the inhalation of harmful vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[5]

Experimental Protocol: Waste Neutralization and Disposal

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing papers), in a designated and clearly labeled hazardous waste container.[5]

    • The container should be made of a compatible material, such as a polyethylene container, and must be kept tightly sealed when not in use.[5]

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials such as strong acids and oxidizing agents.[5][6]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand, or a commercial chemical absorbent).

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5]

    • Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste container.[7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste spill Is there a spill? collect_waste->spill cleanup_spill Absorb with Inert Material and Collect as Hazardous Waste spill->cleanup_spill Yes seal_container Securely Seal the Waste Container spill->seal_container No cleanup_spill->collect_waste store_waste Store in a Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and regulatory compliance, thereby building trust in the laboratory's commitment to responsible chemical management.

References

Essential Safety and Operational Guide for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline (CAS No. 247225-33-8).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from safety data for structurally related aromatic amines, such as aniline.[2][3] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Compound Details:

  • Chemical Name: this compound

  • Appearance: Off-white to slight yellow solid[1]

  • Primary Application: Pharmaceutical intermediate[1]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Due to its classification as an aromatic amine, this compound should be handled with caution, assuming it may be toxic if swallowed, in contact with skin, or inhaled, and may cause skin irritation and serious eye damage.[3][4] A comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5]
Hand Protection Chemical-Resistant Gloves (Butyl, Neoprene, PVA, or Viton)To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently. Nitrile gloves are not recommended for similar compounds like aniline.[2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Protocol: Safe Handling Procedure

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all personnel are trained on the potential hazards and handling protocols for aromatic amines.[6]

    • Verify that a certified chemical fume hood is functioning correctly.

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Donning PPE:

    • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Chemical Handling:

    • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.[5]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.

    • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood using appropriate and securely assembled glassware.

  • Post-Handling:

    • Decontamination: After handling, thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[5]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated hazardous waste container.

Disposal Plan: Waste Management Protocol

All materials that have come into contact with this compound must be treated as hazardous waste.[7]

Experimental Protocol: Waste Disposal Procedure

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, gowns, pipette tips, and absorbent pads should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7][8]

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled waste container. Segregate aqueous and organic solvent waste into separate, compatible containers.[7]

  • Waste Containment and Labeling:

    • All waste containers must be kept securely sealed when not in use.[8]

    • Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and other components.

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure area away from incompatible materials until collection.[2][7]

    • Arrange for the disposal of all hazardous waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling the Compound.

Operational_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start_handling Start: Experiment with this compound weigh Weigh Solid in Fume Hood start_handling->weigh dissolve Dissolve Compound weigh->dissolve react Perform Reaction in Fume Hood dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste contain_label Contain & Label Hazardous Waste segregate_waste->contain_label store Store Waste in Designated Area contain_label->store dispose Dispose via Licensed Contractor store->dispose

Caption: Operational and Disposal Workflow for the Compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.